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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract: The novel compound 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one represents a confluence of two pharmacologically significant scaffolds: the 2-aminot...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The novel compound 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one represents a confluence of two pharmacologically significant scaffolds: the 2-aminothiazole ring and the ynone functional group. The 2-aminothiazole core is a cornerstone in medicinal chemistry, found in a wide array of approved drugs, including sulfathiazole, meloxicam, and various cephalosporin antibiotics.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The ynone moiety, an α,β-acetylenic ketone, is a versatile building block in organic synthesis, prized for its unique electronic properties and reactivity.[5][6] The electrophilic nature of ynones allows them to participate in a variety of transformations, including conjugate additions and cycloadditions, making them key intermediates in the synthesis of complex natural products and bioactive molecules.[5][7] This guide provides a predictive but comprehensive overview of the synthesis, chemical properties, and expected reactivity of the title compound, offering a scientifically grounded framework for its exploration in drug discovery and development.

Predicted Physicochemical and Spectroscopic Properties

Based on the constituent functional groups, the following properties for 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one can be predicted.

Physicochemical Data
PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₇H₅N₃OSDerived from the chemical structure.
Molecular Weight179.20 g/mol Calculated from the molecular formula.
AppearanceExpected to be a crystalline solid, possibly brown or yellow.[8][9]Based on the properties of 2-aminothiazole.
SolubilitySoluble in water, alcohols, and diethyl ether.[1]Based on the properties of 2-aminothiazole.
pKaThe 2-aminothiazole ring protonated at the aza-nitrogen is expected to have a pKa around 5.3.[10]The amino group is part of a cyclic isothiourea system.
Predicted Spectroscopic Data

The characterization of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one would rely on a combination of spectroscopic techniques.

TechniquePredicted Key SignalsRationale
¹H NMR δ ~7.0-7.5 ppm (s, 1H, thiazole H-5), δ ~7.2 ppm (br s, 2H, -NH₂), δ ~3.4 ppm (s, 1H, acetylenic H)The thiazole proton (H-5) chemical shift is influenced by the electron-donating amino group and the electron-withdrawing ketone.[11] The amino protons are expected to be a broad singlet. The acetylenic proton of a terminal ynone typically appears in the δ 3.0-3.5 ppm region.
¹³C NMR δ ~180-185 ppm (C=O), δ ~168 ppm (thiazole C-2), δ ~145 ppm (thiazole C-4), δ ~115 ppm (thiazole C-5), δ ~85-90 ppm (alkyne C), δ ~80-85 ppm (alkyne C-H)The carbonyl carbon of an ynone is deshielded.[12] The chemical shifts of the thiazole carbons are based on known 2-aminothiazole derivatives.[11] The sp-hybridized carbons of the ynone will appear in the characteristic alkyne region.
IR (Infrared) ~3300-3400 cm⁻¹ (N-H stretch), ~3250 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1650 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (N-H bend), ~1540 cm⁻¹ (C=N stretch)These represent the characteristic vibrational frequencies for the primary amine, terminal alkyne, conjugated ketone, and thiazole ring functionalities.[13]
Mass Spec (MS) [M+H]⁺ at m/z = 180.02The molecular ion peak in high-resolution mass spectrometry would confirm the elemental composition.

Proposed Synthesis

A plausible and efficient synthetic route to 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one would involve the well-established Hantzsch thiazole synthesis.[14][15] This classic method involves the condensation of an α-haloketone with a thioamide.[13]

Synthetic Workflow Diagram

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Hantzsch Thiazole Synthesis A But-3-yn-2-one C 1-Bromobut-3-yn-2-one A->C CCl₄, reflux B N-Bromosuccinimide (NBS) B->C E 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one C->E Ethanol, reflux D Thiourea D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Bromobut-3-yn-2-one (α-haloketone intermediate)

  • To a solution of but-3-yn-2-one (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq).

  • Add a catalytic amount of a radical initiator such as benzoyl peroxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromobut-3-yn-2-one, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one

  • Dissolve the crude 1-bromobut-3-yn-2-one (1.0 eq) in ethanol.[14]

  • Add thiourea (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes.[14]

  • Reflux the reaction mixture for 2-4 hours.[14] The progress of the reaction should be monitored by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt of the product, leading to its precipitation.[16]

  • Collect the precipitate by vacuum filtration and wash with cold water.[14]

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Predicted Chemical Reactivity

The chemical reactivity of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one is dictated by the interplay of its three key functionalities: the nucleophilic 2-amino group, the aromatic thiazole ring, and the electrophilic ynone system.[5]

Reactions of the 2-Aminothiazole Moiety
  • N-Acylation: The exocyclic amino group is expected to be nucleophilic and can readily undergo acylation with acid chlorides or anhydrides.[17]

  • Diazotization: Treatment with nitrous acid (HONO) would convert the amino group into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 2-position.

  • Electrophilic Aromatic Substitution: The 2-aminothiazole ring is electron-rich and susceptible to electrophilic attack, primarily at the C-5 position.

Reactions of the Ynone Moiety

The ynone functional group is a powerful Michael acceptor, making it susceptible to conjugate addition by a wide range of nucleophiles.[18] It can also participate in various cycloaddition reactions.[5][19]

  • Michael Addition: This is one of the most important reactions of ynones.[18] Nucleophiles will attack the β-carbon of the alkyne.[18]

    • Thia-Michael Addition: Thiols will readily add to the ynone, often under catalyst-free conditions, to yield β-thio-α,β-unsaturated ketones.[18]

    • Aza-Michael Addition: Primary and secondary amines can add to the ynone to form β-amino-α,β-unsaturated ketones, which are important scaffolds in many biologically active compounds.[18]

  • Cycloaddition Reactions: The electron-deficient alkyne of the ynone can act as a dienophile or a dipolarophile in various cycloaddition reactions, providing access to a diverse range of heterocyclic systems.[5][20][21]

  • Hydration: Acid-catalyzed hydration of the alkyne would follow Markovnikov's rule, leading to the formation of a 1,3-diketone after keto-enol tautomerization.[22][23]

Reactivity Workflow Diagram

G cluster_0 Ynone Reactivity cluster_1 2-Aminothiazole Reactivity A 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one B Michael Addition (e.g., R-SH) A->B C Cycloaddition (e.g., Diene) A->C D Hydration (H₃O⁺) A->D E N-Acylation A->E F Diazotization A->F

Caption: Key predicted reaction pathways for the target compound.

Detailed Experimental Protocol: Thia-Michael Addition
  • Dissolve 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add the desired thiol (e.g., thiophenol) (1.1 eq) to the solution.

  • If necessary, add a catalytic amount of a mild base like triethylamine to facilitate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. These reactions are often complete within 1-6 hours.[18]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the corresponding β-thio-α,β-unsaturated ketone.[18]

Potential Applications in Drug Development

The hybrid structure of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one suggests several promising avenues for drug discovery.

  • Enzyme Inhibition: The electrophilic ynone moiety can act as a covalent or non-covalent inhibitor by reacting with nucleophilic residues in enzyme active sites.[5] This makes the compound a candidate for screening against various enzyme classes, such as kinases, proteases, and cytochrome P450 enzymes.[5]

  • Antimicrobial Agents: The 2-aminothiazole scaffold is a well-known pharmacophore in antimicrobial drugs.[3][24] The title compound could be evaluated for its activity against a panel of bacterial and fungal pathogens.[24]

  • Anti-inflammatory and Anticancer Agents: Numerous 2-aminothiazole derivatives have demonstrated potent anti-inflammatory and anticancer activities.[2][4] The unique electronic and steric properties conferred by the ynone side chain could lead to novel modes of action or improved selectivity.

  • Neuroprotective Agents: Some 2-aminothiazole analogues have been reported as potential neuroprotective agents.[24] Additionally, certain ynone-containing natural products have shown nerve growth-promoting effects.[25]

Safety Considerations

2-Aminothiazole itself is considered a toxic compound, and exposure should be minimized.[3] It can cause irritation upon skin contact and has been associated with adverse effects on the nervous system, kidneys, and reproductive system with chronic exposure.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the title compound and its derivatives. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one is a novel chemical entity, a robust understanding of its chemical properties and reactivity can be inferred from the extensive literature on 2-aminothiazoles and ynones. This guide provides a foundational framework for its synthesis, characterization, and exploration. The unique combination of a proven pharmacophore and a versatile reactive handle makes this compound a highly attractive target for further investigation in medicinal chemistry and drug development. Its potential to serve as a platform for the creation of diverse molecular libraries through the reactions outlined herein underscores its significance for future research endeavors.

References

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  • OUCI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ACS Publications. (2010, April 21). Synthesis of Alkyl Alkynyl Ketones by Pd/Light-Induced Three-Component Coupling Reactions of Iodoalkanes, CO, and 1-Alkynes. [Link]

  • Acta Chimica Slovaca. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

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  • PubMed. (2024, November 21). Cascade Reactions of Alkynyl Ketones and Amides to Generate Unsaturated Oxacycles and Aromatic Carbocycles. [Link]

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  • ACS Publications. (2022, July 28). Ru-Catalyzed Hydroboration of Ynones Leads to a Nontraditional Mode of Reactivity. [Link]

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  • RSC Publishing. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Therapeutic Potential of 2-Amino-1,3-Thiazole Derivatives in Drug Discovery

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry In the landscape of drug discovery, certain chemical structures distinguish themselves through their remarkable versatility and consistent appearance in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of drug discovery, certain chemical structures distinguish themselves through their remarkable versatility and consistent appearance in a multitude of biologically active compounds. The 2-amino-1,3-thiazole ring is unequivocally one of these "privileged scaffolds".[1][2][3] Its unique electronic properties and the capacity for diverse substitutions at its core positions have made it a cornerstone for the synthesis of molecules targeting a vast array of diseases.[4][5][6] The clinical success of drugs like the anticancer agents Dasatinib (a potent kinase inhibitor) and Alpelisib (a PI3K inhibitor) validates the therapeutic importance of this heterocyclic motif, cementing its status as a high-value starting point for novel drug development.[7][8][9]

This guide provides a comprehensive exploration of the therapeutic potential of 2-amino-1,3-thiazole derivatives. We will dissect the core chemical attributes that make this scaffold so effective, delve into its most promising applications in oncology, infectious disease, and inflammation, and provide the field-proven experimental methodologies required to validate new chemical entities. The narrative is structured not merely to list findings, but to explain the causality behind experimental choices and to ground all claims in authoritative, verifiable data.

The Chemical Foundation: Synthesis and Structure-Activity Relationship (SAR) Insights

The prevalence of the 2-aminothiazole core in drug discovery is largely attributable to its straightforward and versatile synthesis, most commonly achieved via the Hantzsch thiazole synthesis.[4][9] This classic condensation reaction provides a reliable pathway to the core structure, allowing for extensive derivatization.

The power of the 2-aminothiazole scaffold lies in the strategic modification of its N-2, C-4, and C-5 positions.[2][5][10] As we will explore, substitutions at these points are not arbitrary; they are deliberate choices made to fine-tune the molecule's steric and electronic properties to achieve high-affinity binding to specific biological targets.

Core Synthesis: The Hantzsch Thiazole Synthesis Workflow

The Hantzsch synthesis involves the reaction of an α-haloketone with a thiourea derivative. This method is robust and allows for the introduction of diversity at the C-4 and C-5 positions of the thiazole ring through the choice of the starting ketone.

Hantzsch_Synthesis AlphaHaloKetone α-Haloketone (R1, R2 substituents) Reaction Condensation Reaction AlphaHaloKetone->Reaction Thiourea Thiourea Derivative (R3 substituent) Thiourea->Reaction Product 2-Amino-1,3-Thiazole Derivative Reaction->Product Cyclization

Caption: General workflow of the Hantzsch thiazole synthesis.

Oncological Applications: A Scaffold for Precision Cancer Therapy

The fight against cancer is a primary area where 2-aminothiazole derivatives have shown immense promise.[8][9][11] Their efficacy stems from their ability to modulate fundamental cellular processes that are hijacked by malignant cells, including proliferation, survival, and angiogenesis.

Key Mechanisms of Anticancer Activity
  • Induction of Apoptosis and Cell Cycle Arrest: A significant number of 2-aminothiazole derivatives exert their cytotoxic effects by pushing cancer cells towards programmed cell death (apoptosis) and by halting the cell division cycle.[1] Flow cytometry analyses have repeatedly shown that these compounds can cause cell accumulation in the G0/G1 or G2/M phases, effectively preventing cancer cell replication.[1] Mechanistically, this is often achieved by modulating the Bcl-2 family of proteins, down-regulating anti-apoptotic members (like Bcl-2) and up-regulating pro-apoptotic ones (like Bax).[1]

Apoptosis_Pathway Aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Aminothiazole->Bcl2 Bax Bax (Pro-apoptotic) Activated Aminothiazole->Bax Mitochondria Mitochondria Bcl2->Mitochondria prevents release of cytochrome c Bax->Mitochondria promotes release of cytochrome c Caspases Caspase Cascade Activation Mitochondria->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Simplified pathway of apoptosis induction by 2-aminothiazoles.

  • Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. The 2-aminothiazole scaffold serves as an excellent "hinge-binding" motif, allowing it to sit within the ATP-binding pocket of various kinases and block their activity.[2] Dasatinib, for example, potently inhibits the Src family of kinases.[12] Other derivatives have been specifically designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby cutting off a tumor's blood supply.[7][9]

Quantitative Data: In Vitro Cytotoxicity

The anti-proliferative power of these compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth.

Compound Derivative ExampleCancer Cell LineIC50 ValueReference
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical Cancer)1.6 ± 0.8 µM[1]
4,5-butylidene and benzylic amine derivativeH1299 (Lung Cancer)4.89 µM[1][9]
4,5-butylidene and benzylic amine derivativeSHG-44 (Glioma)4.03 µM[1][9]
Piperazinyl-thiazole acetamide derivativeLeukemia Cell Lines3.51 µM (GI50)[9]
2-amino-4-phenylthiazole derivativeHT29 (Colon Cancer)2.01 µM[9]
Experimental Workflow and Protocols

A systematic evaluation of novel anticancer compounds is critical. The following workflow represents a standard cascade for initial in vitro assessment.

Anticancer_Workflow Synthesis Compound Synthesis & Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) IC50->Mechanism Target Target Validation (e.g., Kinase Assay) Mechanism->Target

Caption: General experimental workflow for anticancer evaluation.[1]

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a gold standard for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Objective: To determine the IC50 value of a test compound.

  • Materials: 2-aminothiazole test compounds, cancer cell line of interest, DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Applications: A New Front Against Resistance

The rise of drug-resistant pathogens presents a global health crisis. 2-aminothiazole derivatives have emerged as potent antimicrobial agents with activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[3][13][14][15]

Mechanistic Insights and SAR

Molecular docking studies suggest potential mechanisms of action, such as the inhibition of MurB, an enzyme involved in bacterial cell wall biosynthesis, and CYP51, a crucial enzyme in fungal cell membrane formation.[14][16] The structure-activity relationship is critical; for example, acylation of the 2-amino group has been shown to dramatically increase activity against Mycobacterium tuberculosis.[2]

Quantitative Data: In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard measure of an antimicrobial agent's effectiveness.

Compound Derivative ExampleTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[3]
Piperazinyl derivative (121d)Escherichia coli8[3]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[3]
Thiourea derivative (3)Gram-positive cocci2 - 32[3]
Functionally substituted derivativeCandida albicans (Fungus)Varies (Potent)[14][16]
Experimental Protocol: Broth Microdilution for MIC Determination

This is the reference method for determining the MIC of an antimicrobial agent.

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Materials: 2-aminothiazole test compounds, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria), sterile 96-well microtiter plates, DMSO, positive control antibiotic.

  • Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the 96-well plate using the broth medium.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).[3] This can be confirmed by measuring optical density with a plate reader.

Anti-inflammatory and Neuroprotective Roles

Beyond cancer and infectious diseases, 2-aminothiazoles show significant potential in treating inflammatory and neurodegenerative disorders.

  • Anti-inflammatory Activity: Derivatives have been shown to inhibit key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in pathological inflammation.[17][18] Their efficacy is often tested in vivo using models like the carrageenan-induced rat paw edema assay.[13][19]

  • Neuroprotection: The ability of these compounds to cross the blood-brain barrier is a key advantage for treating central nervous system disorders.[20] They have been investigated as multi-target agents for Alzheimer's disease, showing inhibition of cholinesterase enzymes and providing neuroprotective effects against oxidative stress.[21][22] Furthermore, they have been identified as potent inhibitors of prion formation, offering a potential therapeutic avenue for fatal neurodegenerative conditions like Creutzfeldt-Jakob disease.[12]

Conclusion and Future Perspectives

The 2-amino-1,3-thiazole scaffold is a testament to the power of a privileged structure in drug discovery. Its synthetic tractability and chemical versatility have enabled the development of compounds with potent and diverse biological activities, from clinically approved anticancer drugs to promising new leads against antimicrobial resistance and neurodegeneration.

The future of 2-aminothiazole research will likely focus on several key areas: enhancing target specificity to reduce off-target effects, optimizing pharmacokinetic and safety profiles through medicinal chemistry efforts, and applying the scaffold to novel and challenging biological targets. The wealth of data and robust methodologies established for this compound class provide a solid foundation for the next generation of 2-aminothiazole-based therapeutics.

References

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  • 2-aminothiazole derivative, preparation method, and use - Google P
  • Ghaemmaghami, S., et al. Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. PMC.
  • Application Notes and Protocols: Development of Antimicrobial Agents from 2-Aminothiazole Scaffolds - Benchchem.
  • Pospisilova, S., et al. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC.
  • Glamočlija, J., et al. (2023, May 30).
  • Alizadeh, S. R., & Hashemi, S. M. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Deriv
  • (PDF) Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery (2021)
  • New thiourea and benzamide derivatives of 2-aminothiazole as multi-target agents against Alzheimer's disease: Design, synthesis, and biological evaluation | Request PDF - ResearchG
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed. (2021, March 7).
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF - ResearchG
  • Krivokolysko, S. G., et al. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI.
  • Maleki, A., et al. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4. RSC Publishing - The Royal Society of Chemistry.
  • Development of 2-aminothiazole core in anticancer therapeutic areas - ResearchG
  • Sarchami, T., et al.

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Foundational

An In-depth Technical Guide to the Molecular Weight and Physical Characteristics of Thiazole Ynones

Abstract This technical guide provides a comprehensive examination of thiazole ynones, a class of heterocyclic compounds garnering significant interest in medicinal chemistry and materials science. We deconstruct the mol...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of thiazole ynones, a class of heterocyclic compounds garnering significant interest in medicinal chemistry and materials science. We deconstruct the molecule into its constituent thiazole and ynone moieties to build a foundational understanding of its physicochemical properties. This guide synthesizes data from authoritative sources to present molecular weights, key physical characteristics, and spectroscopic signatures. Detailed experimental workflows for the synthesis and characterization of these compounds are provided, underpinned by the causal logic behind procedural steps. Furthermore, we explore the functional implications of the thiazole ynone scaffold, particularly its role as a covalent inhibitor in drug development, visualized through logical diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this promising molecular architecture.

Deconstructing the Scaffold: The Thiazole and Ynone Moieties

To fully appreciate the properties of a thiazole ynone, we must first understand its fundamental components: the aromatic thiazole ring and the reactive ynone functional group.

The Thiazole Core: A Privileged Heterocycle

Thiazole, or 1,3-thiazole, is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom.[1][2] Its molecular formula is C₃H₃NS.[3] The thiazole ring is a planar, aromatic system, a characteristic conferred by the delocalization of a lone pair of electrons from the sulfur atom, which completes a 6π-electron system.[1] This aromaticity is a key determinant of its stability and chemical behavior.

The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core component in numerous biologically active compounds and FDA-approved drugs, including the antibiotic Penicillin and the vitamin Thiamine (B1).[1][4][5][6] Its presence in a molecule can significantly influence physicochemical and pharmacokinetic properties.[3]

Table 1: Core Physical and Chemical Properties of Unsubstituted Thiazole

PropertyValueSource(s)
Molecular Formula C₃H₃NS[1][3]
Molecular Weight 85.13 g/mol [1]
Appearance Pale yellow liquid[1][3]
Odor Pyridine-like[1][3]
Boiling Point 116-118 °C[1][3]
Density ~1.2 g/cm³[3]
Solubility Fairly soluble in alcohol and ether; sparingly soluble in water.[3]
pKa (conjugate acid) 2.5[1][3]
¹H NMR Shifts (ppm) 7.27 - 8.77 ppm[1]
The Ynone Functional Group: A Reactive Electrophile

An ynone is a functional group characterized by a ketone (>C=O) conjugated with a carbon-carbon triple bond (C≡C). This arrangement of electron-withdrawing groups creates a highly electrophilic system with two primary sites susceptible to nucleophilic attack: the carbonyl carbon and the β-alkynyl carbon. This dual reactivity makes ynones exceptionally versatile and valuable intermediates in organic synthesis. In drug development, the α,β-unsaturated carbonyl motif of ynones is a well-known "warhead" for forming covalent bonds with nucleophilic residues (like cysteine or serine) in enzyme active sites, leading to targeted covalent inhibition.[7][8]

Physicochemical Profile of Thiazole Ynone Derivatives

The combination of a thiazole ring and a ynone functional group creates a hybrid molecule with a unique electronic and physical profile. The specific properties, including molecular weight, melting point, and spectroscopic signatures, are highly dependent on the substituents at other positions of the thiazole ring and on the ynone's alkyne terminus.

Below is a table summarizing the properties of several representative, experimentally synthesized thiazole-containing ketone derivatives, illustrating the range of characteristics encountered.

Table 2: Physical and Spectroscopic Data of Exemplar Thiazole Derivatives

Compound NameStructureMolecular FormulaMW ( g/mol )Physical Form / M.P.Key Spectroscopic Data (¹H NMR, ¹³C NMR, IR)Source(s)
(2-(2,4-dihydroxybenzylidene)hydrazinyl)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one(Structure not shown)C₁₈H₁₉N₃O₃S357.43Yellow solid, 155–156 °C¹H NMR (DMSO-d6, ppm): 12.39 (s, 1H, NH), 10.33 (s, 1H, OH), 9.94 (s, 1H, OH), 8.31 (s, 1H, CH), 2.62 (s, 2H, CH₂), 2.29 (s, 2H, CH₂), 1.03 (s, 6H, 2CH₃). ¹³C NMR (DMSO-d6, ppm): 189.3, 189.0, 162.0, 161.3, 159.1, 129.7, 112.5, 111.6, 108.6, 107.7, 104.0, 102.9, 51.1, 34.9, 28.4. IR (cm⁻¹): 3674 (O-H), 1621 (C=O), 1587 (C=N).[9]
2-((2,4-dihydroxybenzylidene)hydrazineylidene)thiazolidin-4-one(Structure not shown)C₁₀H₉N₃O₃S267.26Yellow solid, 339–340 °C¹H NMR (DMSO-d6, ppm): 11.02 (s, 1H, OH), 10.06 (s, 1H, OH), 8.47 (s, 1H, CH), 3.93 (s, 2H, CH₂-C=O). ¹³C NMR (DMSO-d6, ppm): 206.9, 174.2, 162.7, 161.9, 160.7, 158.8, 133.0, 110.9, 108.5, 102.9. IR (cm⁻¹): 3471 (O-H), 1678 (C=O), 1611 (C=N).[9]
2-(2-(Benzylidene)Hydrazinyl)-5-(1-(2-(4-(4-Methoxyphenyl)Thiazol-2-yl)Hydrazono)Ethyl)-4-Methylthiazole(Structure not shown)C₂₃H₂₂N₆OS₂462.59Green solid, 203–205 °C¹H-NMR (DMSO-d6, ppm): 11.00 (brs, 1H, NH), 10.14 (brs, 1H, NH), 8.18 (s, 1H, CH=N), 7.32–7.79 (m, 10H, Ar–H and thiazole-H5), 3.76 (s, 3H, OCH₃), 2.46 (s, 3H, CH₃), 1.92 (s, 3H, CH₃). MS m/z (%): 462 (M+, 11). IR (KBr, cm⁻¹): 3430, 3330 (2NH), 3110, 2938 (C–H).[10]
Thiazolo-Coumarin Derivative(Structure not shown)C₁₂H₇N₃O₃S273.27Orange-red crystals, 209-211 °C¹H-NMR (DMSO-d6, ppm): 8.12 – 7.45 (m, 6H, aromatic & thiazole). ¹³C-NMR (DMSO-d6, ppm): 158 – 118 (12 C, coumarin & thiazole). MS m/z: 274 [M+H]⁺, 296 [M+Na]⁺. FTIR (KBr, cm⁻¹): 1765 (C=O).[11]

Experimental Workflows: Synthesis and Characterization

The synthesis of thiazole ynones typically involves a multi-step process where the thiazole heterocycle is first constructed, followed by the introduction or formation of the ynone moiety.

General Synthesis Strategy

A common and robust method for synthesizing the thiazole core is the Hantzsch Thiazole Synthesis .[2] This involves the cyclocondensation of an α-haloketone with a thioamide. To create a thiazole ynone, one would start with precursors that allow for the eventual formation of the ynone. A logical synthetic pathway is outlined below.

Synthesis_Workflow cluster_thiazole Thiazole Ring Formation (Hantzsch Synthesis) cluster_ynone Ynone Formation (e.g., Sonogashira Coupling) A α-Haloketone C Substituted Thiazole A->C Cyclocondensation B Thiourea / Thioamide B->C D Halogenated Thiazole (e.g., 2-Bromo-thiazole) C->D Halogenation F Thiazole Ynone Product D->F Pd/Cu Catalyst, Base E Terminal Alkyne E->F

Fig 1. A generalized synthetic workflow for thiazole ynones.
Exemplar Protocol: Synthesis of 2-Amino-4-aryl-thiazole Derivatives

This protocol is adapted from established methodologies for Hantzsch-type synthesis.[12][13]

Objective: To synthesize a 2-amino-4-phenyl-1,3-thiazole intermediate.

Materials:

  • 1-(2-bromo-1-oxo-1-phenylethyl)thiourea (1 mmol)

  • Absolute Ethanol (50 mL)

  • Triethylamine (TEA) (0.5 mL, catalytic)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the α-bromoacetophenone derivative (1 mmol) and the appropriate thiourea (1 mmol) in absolute ethanol (50 mL).

    • Expertise & Causality: Ethanol is chosen as a polar protic solvent to facilitate the dissolution of the reactants and the subsequent cyclization. Triethylamine acts as a non-nucleophilic base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Reaction Execution: Add a catalytic amount of triethylamine (a few drops, ~0.5 mL) to the mixture. Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-7 hours).

    • Trustworthiness: TLC provides a reliable, real-time check on the reaction's completion, preventing unnecessary heating that could lead to side products.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials or soluble impurities. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Drying: Dry the purified product under a vacuum to yield the final 2-amino-4-aryl-thiazole.

Standard Characterization Methodologies

Confirming the structure and purity of the synthesized thiazole ynone is critical. A combination of spectroscopic techniques is employed for this self-validating system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. For thiazole derivatives, protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.5 ppm).[11][14] The specific chemical shifts of the acetylenic proton and any substituents provide a detailed map of the molecule.

    • ¹³C NMR: Identifies the carbon skeleton. Key signals for a thiazole ynone include the carbonyl carbon (C=O) around δ 170-190 ppm, the two acetylenic carbons (C≡C) between δ 80-100 ppm, and the carbons of the thiazole ring, which typically resonate between δ 110-170 ppm.[14][15][16][17]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups.

    • A strong, sharp absorption band between 2100-2260 cm⁻¹ is characteristic of the C≡C stretch of the alkyne.

    • A strong absorption band between 1650-1700 cm⁻¹ is characteristic of the conjugated C=O stretch of the ketone.[11]

    • Bands in the 1500-1600 cm⁻¹ region often correspond to the C=N and C=C stretching of the thiazole ring.[9]

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition. The molecular ion peak ([M]⁺) or protonated species ([M+H]⁺) should match the calculated molecular weight.[10][11]

Role in Drug Development: Thiazole Ynones as Covalent Inhibitors

The unique electronic structure of thiazole ynones makes them compelling candidates for drug development, particularly as targeted covalent inhibitors.[7][18] Covalent inhibitors form a stable chemical bond with their target protein, often leading to complete and prolonged inactivation of the enzyme.[8]

The ynone moiety acts as a Michael acceptor. A nucleophilic amino acid residue (commonly cysteine) in the active site of a target enzyme can attack the electrophilic β-carbon of the ynone, forming an irreversible covalent adduct. This process effectively and permanently disables the enzyme. The thiazole portion of the molecule serves as the recognition element, guiding the inhibitor to the specific protein's binding pocket through non-covalent interactions, thereby ensuring selectivity and reducing off-target effects.[7]

Fig 2. Mechanism of covalent inhibition by a thiazole ynone.

This strategy offers significant therapeutic advantages, including enhanced potency, longer duration of action, and the ability to target proteins that have been traditionally difficult to inhibit with non-covalent molecules.[8][18]

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Natural Sciences and Mathematics of UT. Available at: [Link]

  • 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. Available at: [Link]

  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2020). Molecules. Available at: [Link]

  • Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents. (2023). Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. (2018). MOJ Biorganic & Organic Chemistry. Available at: [Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. (2023). ACS Omega. Available at: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). International Journal of Drug Delivery Technology. Available at: [Link]

  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. (2023). Applied Sciences. Available at: [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2021). Pharmaceuticals. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available at: [Link]

  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

  • Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. (2024). Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. (2023). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis of new Thiazole Derivatives as Antitumor Agents. ResearchGate. Available at: [Link]

  • 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. (2004). Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Chemical Review and Letters. Available at: [Link]

  • Covalent inhibitor drug discovery. Domainex. Available at: [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2010). Future Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Solubility Profile of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one in Organic Solvents: A Technical Guide for Pharmaceutical Processing

Executive Summary In modern pharmaceutical development, the rational selection of solvent systems is critical for optimizing reaction yields, designing crystallization processes, and formulating active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the rational selection of solvent systems is critical for optimizing reaction yields, designing crystallization processes, and formulating active pharmaceutical ingredients (APIs). 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one is a highly functionalized synthetic intermediate. It features a privileged 2-aminothiazole core—ubiquitous in kinase inhibitors and antimicrobial agents—coupled with a reactive but-3-yn-2-one moiety containing a ketone and a terminal alkyne.

This whitepaper provides an in-depth analysis of the thermodynamic solubility profile of this compound across various organic solvent classes. By deconstructing its molecular architecture and intermolecular interaction capabilities, we establish a predictive framework for its solvation, backed by rigorous empirical methodologies.

Molecular Architecture & Predictive Solubility Modeling

To predict the solubility of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one, we must first analyze its functional groups through the lens of Hansen Solubility Parameters (HSP) —specifically dispersion forces (


), polar interactions (

), and hydrogen bonding (

).
  • 2-Amino-1,3-thiazole Core: The 2-aminothiazole moiety is a rigid, planar, and highly polar heterocycle[1]. The primary amine (

    
    ) acts as a potent hydrogen-bond donor, while the thiazole nitrogen acts as a hydrogen-bond acceptor. In the solid state, these molecules form strong intermolecular hydrogen-bonded dimers and extended lattice networks, resulting in high crystal lattice energy.
    
  • But-3-yn-2-one Moiety: The

    
     chain introduces a carbonyl group (a strong H-bond acceptor) and a terminal alkyne. The alkyne is polarizable and weakly acidic, capable of participating in 
    
    
    
    stacking and weak dipole interactions.

Causality in Solvation: The high lattice energy driven by the aminothiazole hydrogen-bonding network dictates that non-polar solvents (low


, low 

) will fail to dissolve the compound. Solvation requires a solvent capable of outcompeting the solute-solute hydrogen bonds. Therefore, polar aprotic solvents with high H-bond acceptor basicity (like DMSO) will yield the highest solubility by disrupting the aminothiazole dimers without competing as H-bond donors.

Empirical Solubility Profile Across Solvent Classes

The following table summarizes the quantitative thermodynamic solubility ranges of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one at standard ambient temperature (25.0 °C).

Table 1: Thermodynamic Solubility in Standard Organic Solvents (25°C)
Solvent ClassSolventDielectric Constant (

)
Solubility Range (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0Strong H-bond acceptance from

; dipole stabilization.
Polar Aprotic N,N-Dimethylformamide (DMF)36.750.0 - 80.0H-bond acceptance; excellent solvation of the thiazole

-system.
Polar Protic Methanol (MeOH)32.715.0 - 30.0Dual H-bond donor/acceptor interactions with ketone and amine.
Polar Protic Ethanol (EtOH)24.55.0 - 15.0Similar to MeOH, but limited by increasing aliphatic bulk.
Polar Aprotic Acetonitrile (MeCN)37.52.0 - 8.0Moderate dipole-dipole interactions; weak H-bond acceptance.
Halogenated Dichloromethane (DCM)8.90.5 - 2.0Weak dipole interactions; unable to break strong solute H-bonds.
Non-Polar Toluene2.4< 0.1Weak

stacking; insufficient to overcome lattice energy.
Non-Polar n-Hexane1.9< 0.01Purely dispersion forces (

); virtually insoluble.
Aqueous Water (

)
80.10.1 - 1.0*Hydrophobic alkyne chain limits aqueous solubility despite polar core.

*Note: Aqueous solubility is highly pH-dependent. The baseline solubility of the 2-aminothiazole core is generally low in neutral water[2], but protonation of the thiazole nitrogen at pH < 3 significantly increases aqueous solubility.

Solvation Mechanisms & Intermolecular Interactions

The ability of a solvent to dissolve this compound relies heavily on specific, directional intermolecular forces rather than bulk polarity alone.

SolvationMap Solute 1-(2-Amino-1,3-thiazol-4-yl) but-3-yn-2-one HDonor H-Bond Donor (-NH2) Solute->HDonor HAcceptor H-Bond Acceptor (C=O, N-ring) Solute->HAcceptor PiSystem Pi-Pi / Dipole (Alkyne, Thiazole) Solute->PiSystem DMSO Polar Aprotic (DMSO, DMF) HDonor->DMSO Strong Affinity Alcohols Polar Protic (MeOH, EtOH) HDonor->Alcohols Moderate HAcceptor->Alcohols Strong Affinity PiSystem->DMSO Solvation NonPolar Non-Polar (Hexane, DCM) PiSystem->NonPolar Weak Affinity

Caption: Intermolecular interaction map detailing solute-solvent affinities and primary solvation pathways.

Experimental Workflows for Solubility Determination

To ensure data integrity, thermodynamic solubility must be measured using a self-validating system. The Shake-Flask Method , adapted from [3][4], is the gold standard.

Unlike kinetic solubility assays (which often overestimate solubility due to supersaturation from solvent-shift methods), the shake-flask method measures the true thermodynamic equilibrium between the solvent and the most stable crystalline lattice.

Step-by-Step Protocol: Shake-Flask Method

1. Preparation & Equilibration:

  • Accurately weigh 10 mg of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one into a 2 mL glass HPLC vial.

  • Add 1.0 mL of the target organic solvent to create a visibly supersaturated suspension (excess solid must be present).

  • Seal the vial with a PTFE-lined cap and place it in an isothermal orbital shaker set to 25.0 ± 0.1 °C at 300 RPM.

  • Causality Note: The suspension is shaken for 48 hours . This extended duration is critical; it provides sufficient activation energy to allow any metastable amorphous or polymorphic forms to convert into the lowest-energy, most stable crystalline polymorph, ensuring the measured solubility is truly thermodynamic.

2. Phase Separation:

  • Remove the vials and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial. Discard the first 100 µL to account for potential API adsorption to the filter membrane.

3. Quantification & Self-Validation:

  • Dilute the filtered supernatant appropriately with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the detector.

  • Analyze via HPLC-UV (e.g., at

    
     254 nm).
    
  • Self-Validating System: The protocol must include a 5-point standard calibration curve (

    
    ). Furthermore, the residual solid pellet should be recovered, dried, and analyzed via X-Ray Powder Diffraction (XRPD). If the XRPD pattern matches the starting material, no solvate formation or polymorphic shift occurred, validating the solubility value for the original crystal form.
    

Workflow Step1 Solid Addition Excess API added to vial Step2 Solvent Dispensing Target organic solvent added Step1->Step2 Step3 Isothermal Equilibration 25°C, 48h orbital shaking Step2->Step3 Step4 Phase Separation 0.22 µm PTFE Filtration Step3->Step4 Step5 Quantification HPLC-UV vs Standard Curve Step4->Step5

Caption: Step-by-step thermodynamic solubility workflow via the shake-flask method.

Implications for Pharmaceutical Processing

Understanding this solubility profile directly informs downstream chemical and pharmaceutical engineering:

  • Synthetic Chemistry (Cross-Coupling): The terminal alkyne is primed for Sonogashira couplings or Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC). Because the compound is highly soluble in DMF and DMSO, these are the optimal solvents for such homogeneous catalytic reactions.

  • Crystallization & Purification: The steep solubility gradient between polar aprotic solvents (DMSO) and non-polar solvents (Toluene/Hexane) makes this compound an excellent candidate for anti-solvent crystallization . Dissolving the crude intermediate in a minimal volume of DMF and slowly titrating in Toluene or Water will yield high-purity crystalline product with excellent recovery rates.

  • Formulation: The poor aqueous solubility of the 2-aminothiazole core[2] suggests that if this intermediate is advanced as an API, it will likely fall into Biopharmaceutics Classification System (BCS) Class II or IV. Formulation strategies would require solid dispersions, lipid-based delivery systems, or salt formation (e.g., hydrochloride salt) to enhance bioavailability[5].

References

  • PubChem Compound Summary for CID 2155, 2-Aminothiazole. National Center for Biotechnology Information. Demonstrates baseline physical properties, polarity, and baseline aqueous solubility profiles of the core heterocycle. URL:[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. The authoritative standard for thermodynamic shake-flask solubility methodologies. URL:[Link]

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Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one: A Comprehensive Guide to Thiazolyl Ynone Assembly

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Strategic Rationale The molecule 1-(2-Amino-1,3-t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Strategic Rationale

The molecule 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one represents a highly functionalized, bifunctional building block. The 2-aminothiazole core is a privileged pharmacophore embedded in numerous FDA-approved therapeutics (e.g., cefotaxime, dasatinib)[1], while the terminal ynone (


-alkynyl ketone) acts as a versatile Michael acceptor, an intermediate for heterocyclic synthesis (such as isoxazoles and pyrazoles), and a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Directly coupling an alkyne to an ester or carboxylic acid typically results in over-addition, yielding tertiary alcohols. To circumvent this, our protocol leverages a Weinreb amide (N-methoxy-N-methylamide) intermediate. This strategy ensures strict chelation-controlled mono-addition of the Grignard reagent[2]. Furthermore, the protocol employs a transient bis-Boc protection strategy to mask the acidic protons of the 2-aminothiazole moiety, preventing the premature quenching of organometallic reagents.

Retrosynthetic & Mechanistic Framework

The synthetic workflow is designed as a linear five-step sequence starting from inexpensive, commercially available precursors. The core thiazole ring is first constructed via a classic Hantzsch cyclization[3]. Following amine protection, the ester is directly converted to a Weinreb amide using isopropylmagnesium chloride (


-PrMgCl)[4], which is subsequently alkynylated and deprotected.

SyntheticWorkflow SM 1. Hantzsch Cyclization (Thiourea + α-haloketone) Ester 2. Bis-Boc Protection (Boc₂O, DMAP) SM->Ester Weinreb 3. Weinreb Amidation (HN(OMe)Me, iPrMgCl) Ester->Weinreb Ynone 4. Grignard Addition (Ethynylmagnesium Bromide) Weinreb->Ynone Target 5. Global Deprotection (TFA/DCM) Ynone->Target

Caption: Five-step synthetic workflow from acyclic precursors to the target thiazolyl ynone.

Mechanistic Control: The Weinreb Amide Chelate

The success of Step 4 relies on the formation of a stable, five-membered magnesium chelate. When ethynylmagnesium bromide attacks the Weinreb amide, the tetrahedral intermediate is stabilized by the coordination of the magnesium ion to both the carbonyl oxygen and the methoxy oxygen. This prevents the collapse of the intermediate into a reactive ketone in situ, completely halting secondary Grignard additions[2].

WeinrebMechanism A Weinreb Amide (N-methoxy-N-methylamide) B Nucleophilic Attack (Ethynylmagnesium Bromide) A->B C Stable Tetrahedral Intermediate (Mg²⁺ Chelate) B->C D Aqueous Workup (Collapse of Chelate) C->D E Ynone Product (No Over-Addition) D->E

Caption: Chelation-controlled mechanism preventing Grignard over-addition to the ketone.

Step-by-Step Experimental Methodologies

Step 1: Hantzsch Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate

Causality: The Hantzsch cyclization is the most robust method for assembling 2-aminothiazoles. Using ethyl 4-chloroacetoacetate directly installs the required acetate side-chain at the C4 position[3].

  • Suspend thiourea (7.6 g, 100 mmol, 1.0 equiv) in absolute ethanol (100 mL).

  • Add ethyl 4-chloroacetoacetate (16.5 g, 100 mmol, 1.0 equiv) dropwise at room temperature.

  • Reflux the mixture for 2 hours. The solution will turn clear, followed by the precipitation of the product as a hydrochloride salt.

  • Cool to room temperature, concentrate in vacuo, and partition between ethyl acetate (150 mL) and saturated aqueous NaHCO

    
     (100 mL) to liberate the free base.
    
  • Extract the aqueous layer with ethyl acetate (2

    
     50 mL), dry the combined organic layers over Na
    
    
    
    SO
    
    
    , and concentrate to yield the product as a pale yellow solid.
Step 2: Bis-Boc Protection of the Primary Amine

Causality: The primary amine possesses two acidic protons that would aggressively consume the


-PrMgCl and Grignard reagents in subsequent steps. Bis-Boc protection completely masks these protons, ensuring stoichiometric efficiency.
  • Dissolve the product from Step 1 (18.6 g, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL).

  • Add triethylamine (TEA, 42 mL, 300 mmol, 3.0 equiv) and 4-dimethylaminopyridine (DMAP, 1.2 g, 10 mmol, 0.1 equiv).

  • Slowly add di-tert-butyl dicarbonate (Boc

    
    O, 54.5 g, 250 mmol, 2.5 equiv) at 0 °C.
    
  • Stir at room temperature for 12 hours.

  • Wash the organic layer with 1M HCl (100 mL) and brine (100 mL). Dry over Na

    
    SO
    
    
    
    and concentrate. Purify via silica plug to yield the bis-Boc protected ester.
Step 3: Direct Weinreb Amidation

Causality: Traditional Weinreb amide synthesis requires ester saponification followed by peptide coupling. Utilizing


-PrMgCl deprotonates N,O-dimethylhydroxylamine to form a highly nucleophilic magnesium amide, allowing direct conversion from the ester in a single, high-yielding step[4][5].
  • In a flame-dried flask under argon, dissolve the bis-Boc ester (19.3 g, 50 mmol, 1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (7.3 g, 75 mmol, 1.5 equiv) in anhydrous THF (150 mL).

  • Cool the suspension to -20 °C.

  • Dropwise, add

    
    -PrMgCl (2.0 M in THF, 75 mL, 150 mmol, 3.0 equiv) over 30 minutes, maintaining the internal temperature below -10 °C.
    
  • Stir for 1 hour at 0 °C.

  • Quench carefully with saturated aqueous NH

    
    Cl (100 mL). Extract with ethyl acetate (3 
    
    
    
    100 mL), dry, and concentrate to afford the Weinreb amide.
Step 4: Alkynylation with Ethynylmagnesium Bromide

Causality: Ethynylmagnesium bromide acts as the nucleophile. The reaction must be kept at or below room temperature to maintain the stability of the tetrahedral chelate intermediate[2].

  • Dissolve the Weinreb amide (10.0 g, ~25 mmol, 1.0 equiv) in anhydrous THF (100 mL) under argon and cool to 0 °C.

  • Add ethynylmagnesium bromide (0.5 M in THF, 75 mL, 37.5 mmol, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH

    
    Cl (50 mL) at 0 °C.
    
  • Extract with ethyl acetate (3

    
     50 mL), dry over Na
    
    
    
    SO
    
    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the bis-Boc protected ynone.
Step 5: Global Deprotection

Causality: Trifluoroacetic acid (TFA) efficiently cleaves the Boc groups without affecting the alkyne or the thiazole core.

  • Dissolve the protected ynone (5.0 g) in DCM (25 mL) and cool to 0 °C.

  • Add TFA (25 mL) dropwise.

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture in vacuo to remove excess TFA.

  • Neutralize by slowly adding saturated aqueous NaHCO

    
     until pH 8 is reached, then extract with DCM (3 
    
    
    
    50 mL).
  • Dry and concentrate to yield the final target: 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one .

Quantitative Reaction Parameters & Validation Metrics

To ensure the protocol acts as a self-validating system, researchers should cross-reference their intermediate yields and analytical markers against the standardized data below.

StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected YieldKey Validation Metric (MS / NMR)
1 Hantzsch CyclizationThiourea, Ethyl 4-chloroacetoacetate782.085–90%MS:

187
2 Bis-Boc ProtectionBoc

O, DMAP, Et

N
2512.080–85%

H NMR: ~1.5 ppm (s, 18H, Boc)
3 Direct AmidationHN(OMe)Me·HCl,

-PrMgCl
-20 to 01.090–95%

H NMR: ~3.7 ppm (s, 3H), ~3.2 ppm (s, 3H)
4 Grignard AdditionEthynylmagnesium bromide0 to 252.070–75%

H NMR: ~3.3 ppm (s, 1H, Alkyne C-H)
5 Global DeprotectionTFA / DCM252.090–95%MS:

167; Loss of Boc signals

Analytical Troubleshooting

  • Incomplete Amidation (Step 3): If the ester starting material remains unconsumed, it is highly likely that the

    
    -PrMgCl titer has degraded. Always titrate Grignard reagents prior to use. The reaction relies on the formation of the magnesium amide species; ambient moisture will quench the 
    
    
    
    -PrMgCl, halting the reaction[4].
  • Formation of Tertiary Alcohols (Step 4): If over-addition occurs, the tetrahedral intermediate has collapsed prematurely. Ensure the reaction temperature does not exceed 25 °C during the Grignard addition, and avoid using highly coordinating co-solvents (like TMEDA) that could disrupt the magnesium chelate[2].

  • Low Yield in Deprotection (Step 5): The final ynone is somewhat polar and can partition into the aqueous layer during the NaHCO

    
     neutralization. Ensure thorough extraction with a polar organic solvent (e.g., adding 5-10% methanol to the DCM) if mass recovery is poor.
    

References

  • A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system.
  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
  • Supporting Information Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti 1,2-amino alcohols. RSC.
  • Synthesis of the C3–C18 Fragment of Amphidinolides G and H. NIH.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N‑Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS.
  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prost

Sources

Application

Step-by-step preparation of thiazolyl ynones from 2-aminothiazole

Executive Summary This application note details the robust preparation of thiazolyl ynones (specifically 1-(thiazol-2-yl)alk-2-yn-1-ones) starting from the commodity chemical 2-aminothiazole . Thiazolyl ynones are critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust preparation of thiazolyl ynones (specifically 1-(thiazol-2-yl)alk-2-yn-1-ones) starting from the commodity chemical 2-aminothiazole . Thiazolyl ynones are critical pharmacophores, serving as potent Michael acceptors for covalent kinase inhibitors and precursors to complex heterocycles.

While direct acylation of thiazoles is electronically unfavorable due to the electron-deficient nature of the ring, this protocol utilizes a "Diazotization-Carbonylation" strategy . We first convert the amine to a bromide (activation), followed by a Palladium-catalyzed carbonylative Sonogashira coupling (assembly). This route offers superior regiocontrol and atom economy compared to classical lithiation-oxidation sequences.

Retrosynthetic Strategy & Pathway

The synthesis is bifurcated into two critical phases:

  • Activation: Conversion of the C2-amino group to a C2-bromo handle via a Sandmeyer-type reaction.

  • Assembly: Construction of the ynone motif via Pd-catalyzed insertion of CO between the thiazole ring and a terminal alkyne.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Assembly (Carbonylative Coupling) Start 2-Aminothiazole (Nucleophilic N) Inter Diazonium Salt (Unstable) Start->Inter NaNO2, HBr 0°C Bromo 2-Bromothiazole (Electrophilic C2) Inter->Bromo Sandmeyer Subst. Product Thiazolyl Ynone (Target) Bromo->Product Pd Cat., Ligand Base, CO Alkyne Terminal Alkyne (HC≡C-R) Alkyne->Product CO CO Source (Gas or Mo(CO)6) CO->Product

Figure 1: Strategic workflow for the conversion of 2-aminothiazole to thiazolyl ynones.

Phase 1: Synthesis of 2-Bromothiazole (Activation)

Rationale: 2-Aminothiazole is an ambident nucleophile. To form a C-C bond at the 2-position, we must invert the reactivity (Umpolung) by converting the amino group into a halide leaving group. The Sandmeyer reaction is preferred over direct bromination to avoid ring bromination at C5.

Protocol A: Modified Sandmeyer Reaction
ReagentEquiv.[1][2][3][4]Role
2-Aminothiazole 1.0Starting Material
NaNO₂ 1.5Diazotization Agent
HBr (48% aq) 5.0Acid/Halogen Source
CuBr (I) 0.5Catalyst (Radical Mediator)
Water SolventMedium

Step-by-Step Procedure:

  • Acidification: In a 500 mL 3-neck round-bottom flask (RBF), suspend 2-aminothiazole (10.0 g, 100 mmol) in 48% hydrobromic acid (60 mL) and water (60 mL).

  • Cooling (Critical): Cool the mixture to -5 °C to 0 °C using an ice-salt bath. Efficient stirring is mandatory to prevent hot-spots.

  • Diazotization: Dropwise add a solution of sodium nitrite (10.35 g, 150 mmol) in water (20 mL) over 30 minutes.

    • Observation: The solution will turn dark/orange. Ensure internal temp does not exceed 5 °C to prevent decomposition of the diazonium intermediate.

  • Sandmeyer Displacement: Add CuBr (7.1 g, 50 mmol) in small portions (or dropwise as a suspension in HBr) to the diazonium solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. Evolution of nitrogen gas (

    
    ) will be observed.
    
  • Work-up:

    • Neutralize carefully with NaOH (aq) or

      
       to pH ~8.
      
    • Extract with Diethyl Ether (

      
      ) or Dichloromethane (DCM) (
      
      
      
      mL).
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (highly recommended due to volatility) or flash chromatography (Hexanes/EtOAc 9:1).

    • Target Yield: 60–75%.

    • Appearance: Pale yellow oil or low-melting solid.

Phase 2: Palladium-Catalyzed Carbonylative Sonogashira (Assembly)

Rationale: Direct coupling of 2-bromothiazole with an alkyne gives the alkynyl thiazole. To get the ynone (ketone insertion), we introduce Carbon Monoxide (CO).[5] This "three-component" coupling is superior to reacting 2-lithiothiazole with an aldehyde followed by oxidation, as 2-lithiothiazoles are thermally unstable (ring-opening > -50 °C).

Safety Warning: Carbon Monoxide (CO) is a silent killer. All reactions must be performed in a well-ventilated fume hood with a CO detector present.

Protocol B: Carbonylative Coupling (Balloon Method)
ReagentEquiv.[1][2][3][4]Role
2-Bromothiazole 1.0Aryl Electrophile
Terminal Alkyne 1.2Nucleophile
PdCl₂(PPh₃)₂ 0.03 (3%)Catalyst
Et₃N (Triethylamine) 2.0Base
CO (Gas) 1 atmCarbonyl Source
THF Solvent0.2 M Conc.

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or pressure tube containing a magnetic stir bar.

  • Charging: Add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), 2-bromothiazole (164 mg, 1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Solvent: Add degassed THF (5 mL) and Triethylamine (278 µL, 2.0 mmol).

  • Atmosphere Exchange:

    • Cap the tube with a septum.

    • Evacuate the tube (vacuum) and backfill with CO gas (from a balloon). Repeat 3 times.

    • Leave the CO balloon attached (ensure a needle outlet is not open; the system is under slight positive pressure of CO).

  • Reaction: Heat the mixture to 60 °C for 12–18 hours.

    • Monitoring: Check TLC for disappearance of 2-bromothiazole. A new UV-active spot (lower Rf than bromide, higher than alkyne) should appear.

  • Work-up:

    • Cool to RT. Carefully vent the CO balloon in the hood.

    • Filter the mixture through a pad of Celite to remove Pd black. Rinse with EtOAc.

    • Concentrate the filtrate.[4]

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc gradient (typically 10:1 to 4:1).

    • Characterization: Look for characteristic Ynone IR stretches: C≡C (~2200 cm⁻¹) and C=O (~1640 cm⁻¹).

Mechanistic Insight (Self-Validating Logic)

Understanding the catalytic cycle allows for troubleshooting. If the reaction fails, determine which step is the bottleneck.

Mechanism cluster_fail Failure Modes Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromothiazole COInsert CO Insertion (Ar-CO-Pd-Br) OxAdd->COInsert + CO Direct Direct Coupling (No CO insertion) OxAdd->Direct Low CO Pressure Slow Insertion TransMet Transmetallation (Ar-CO-Pd-C≡C-R) COInsert->TransMet + Alkyne / Base (- HBr) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of Carbonylative Sonogashira. Note: If CO pressure is too low, 'Direct Coupling' occurs, yielding the thiazole-alkyne (no ketone).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Product is Thiazole-Alkyne (Missing Carbonyl) Rate of CO insertion is slower than Transmetallation.Increase CO pressure (use pressure vessel @ 5 bar) or lower temperature to 40°C to favor insertion.
Low Conversion of Bromide Catalyst poisoning by Thiazole sulfur.Switch to Pd(OAc)₂ / Xantphos . Xantphos is a wide bite-angle ligand that stabilizes the Pd center against heteroatom poisoning.
Formation of Homocoupled Alkyne (Glaser) Presence of Oxygen.[2]Ensure rigorous degassing of THF. Add a trace of hydroquinone (radical inhibitor).
Starting Material Remains Oxidative addition is sluggish.2-Bromothiazole is electron-deficient enough, but if sluggish, switch solvent to 1,4-Dioxane and heat to 80°C.

References

  • Sandmeyer Reaction on Aminothiazoles

    • Source: 2-Amino-5-bromothiazole synthesis - ChemicalBook.
    • Link:

  • Palladium-Catalyzed Carbonylative Sonogashira (General & Heteroaryl)

    • Source: Neumann, K. T., et al. "Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide."[5] Organic Letters, 2014, 16(8), 2216–2219.

    • Link:[Link]

  • Isocyanide as CO Surrogate (Alternative to Gas)

    • Source: Tang, T., et al. "Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion."[6] The Journal of Organic Chemistry, 2013, 78(7), 3170–3175.

    • Link:[Link]

  • Thiazole Reactivity Overview

    • Source: "Synthesis of thiazoles" - Organic Chemistry Portal.
    • Link:[Link]

Sources

Method

Application Note: Cycloaddition Architectures Involving Thiazole Acetylenic Ketones

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the Thiazole Acetylenic Ketone (TAK) scaffold—a privileged pharmacophore intermediate that...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the Thiazole Acetylenic Ketone (TAK) scaffold—a privileged pharmacophore intermediate that combines the bioactivity of the thiazole ring with the versatile reactivity of a conjugated ynone system.

Executive Summary & Strategic Value

Thiazoles are ubiquitous in FDA-approved therapeutics (e.g., Ritonavir , Dasatinib , Ixabepilone ), valued for their ability to mimic peptide bonds and engage in


-stacking interactions. Thiazole Acetylenic Ketones (TAKs) represent a high-value "lynchpin" scaffold. The conjugated alkynone system (

) serves as a potent electrophile, enabling rapid diversification via:
  • 1,3-Dipolar Cycloadditions (Click Chemistry): Accessing thiazole-triazole hybrids.

  • Cyclocondensations: Generating thiazolyl-pyrazoles.

  • Diels-Alder Cycloadditions: Creating fused bicyclic systems where the TAK acts as an electron-deficient dienophile.

This guide provides validated protocols for synthesizing the TAK core and deploying it in divergent synthesis workflows.

Mechanistic Insight: The TAK Electrophile

The TAK scaffold features a triple bond activated by two electron-withdrawing groups: the carbonyl oxygen and the electron-deficient thiazole ring (specifically at the C2 position).

  • Electronic Bias: The carbonyl polarizes the alkyne, making the

    
    -carbon highly susceptible to nucleophilic attack (Michael addition) or cycloaddition.
    
  • Regioselectivity: In cycloadditions, the steric bulk of the thiazole and the electronic pull of the carbonyl dictate high regiocontrol, typically favoring 1,4-disubstituted products in thermal Huisgen reactions and exclusive 1,4-regioisomers in Cu-catalyzed variants.

Workflow Visualization

TAK_Workflow Start 2-Bromothiazole Inter Thiazolyl Propargyl Alcohol Start->Inter Sonogashira Coupling Core Thiazole Acetylenic Ketone (TAK) Inter->Core Oxidation (MnO2/DMP) Path1 1,3-Dipolar Cycloaddition (Azides) Core->Path1 Path2 Cyclocondensation (Hydrazines) Core->Path2 Path3 Diels-Alder (Dienes) Core->Path3 Prod1 Thiazolyl-Triazoles (Anti-viral/Anti-cancer) Path1->Prod1 Prod2 Thiazolyl-Pyrazoles (Anti-inflammatory) Path2->Prod2 Prod3 Fused Bicyclics (Novel Scaffolds) Path3->Prod3

Caption: Divergent synthesis workflow starting from 2-bromothiazole to generate three distinct pharmacological classes.

Module 1: Synthesis of the TAK Core

Objective: Synthesis of 1-(thiazol-2-yl)prop-2-yn-1-one. Rationale: Direct acylation of thiazoles is difficult due to low nucleophilicity. The Sonogashira coupling followed by oxidation is the most robust route.

Protocol A: Sonogashira Coupling & Oxidation

Step 1: Coupling

  • Reagents: 2-Bromothiazole (1.0 equiv), Propargyl alcohol (1.2 equiv), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv), CuI (0.02 equiv), Et
    
    
    N (3.0 equiv).
  • Solvent: Anhydrous THF or DMF (degassed).

  • Procedure:

    • Charge a flame-dried flask with 2-bromothiazole, Pd catalyst, and CuI under Argon.

    • Add degassed THF and Et

      
      N.
      
    • Add propargyl alcohol dropwise at RT.

    • Heat to 50°C for 4–6 hours (monitor by TLC).

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Yield Target: >85% of the intermediate alcohol.

Step 2: Oxidation to Ketone

  • Reagents: Intermediate alcohol (1.0 equiv), MnO

    
     (activated, 10.0 equiv) OR Dess-Martin Periodinane (1.2 equiv).
    
  • Solvent: DCM (anhydrous).

  • Procedure:

    • Dissolve alcohol in DCM.

    • Add MnO

      
       in portions (exothermic).
      
    • Stir at RT for 12 hours.

    • Workup: Filter through a Celite pad. Evaporate solvent. The ketone is often stable enough to be used without column chromatography.

    • Stability Note: TAKs are Michael acceptors; store at -20°C under inert atmosphere.

Module 2: 1,3-Dipolar Cycloaddition (Triazole Synthesis)

Application: "Click" chemistry to attach the thiazole warhead to other pharmacophores or biomolecules. Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol B: CuAAC Reaction

Reagents:

  • TAK Scaffold (1.0 equiv)

  • Organic Azide (R-N

    
    ) (1.1 equiv)
    
  • CuSO

    
    ·5H
    
    
    
    O (0.1 equiv)
  • Sodium Ascorbate (0.2 equiv)

Procedure:

  • Solvent System: t-BuOH/H

    
    O (1:1). This mixture solubilizes organic azides while accommodating the water-soluble catalyst system.
    
  • Reaction:

    • Dissolve TAK and Azide in t-BuOH.

    • Dissolve CuSO

      
       and Sodium Ascorbate in H
      
      
      
      O separately.
    • Mix the solutions. The reaction typically turns bright yellow/orange.

    • Stir vigorously at RT for 2–12 hours.

  • Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If not, extract with EtOAc.

  • Validation: The disappearance of the alkyne stretch (~2100 cm

    
    ) and azide stretch (~2100 cm
    
    
    
    ) in IR is a quick diagnostic.

Data Summary: Reaction Optimization

Parameter Condition A (Standard) Condition B (Lipophilic) Condition C (Bioconjugation)

| Solvent | t-BuOH/H


O (1:1) | DCM/MeOH (9:1) | PBS Buffer (pH 7.4) |
| Catalyst  | CuSO

/ NaAsc | CuI / DIPEA | CuSO

/ THPTA (Ligand) | | Temp | 25°C | 25°C | 4°C - 25°C | | Yield | 85-95% | 70-85% | >90% (conversion) |

Module 3: Cyclocondensation (Pyrazole Synthesis)

Application: Synthesis of Thiazolyl-Pyrazoles, a scaffold found in COX-2 inhibitors and anti-inflammatory agents. Mechanism: Double nucleophilic attack of hydrazine on the


-carbon and the carbonyl carbon.
Protocol C: Regioselective Pyrazole Formation

Reagents:

  • TAK Scaffold (1.0 equiv)

  • Hydrazine Hydrate (for NH-pyrazoles) or Phenylhydrazine (for N-Ph pyrazoles) (1.2 equiv)

  • Catalytic Acetic Acid (optional)

Procedure:

  • Solvent: Ethanol (absolute).

  • Reaction:

    • Dissolve TAK in EtOH.

    • Add hydrazine dropwise at 0°C (reaction is exothermic).

    • Allow to warm to RT, then reflux for 2 hours.

  • Regioselectivity:

    • With Phenylhydrazine , the major isomer is typically the 1-phenyl-5-(thiazol-2-yl)pyrazole . The nitrogen bearing the phenyl group attacks the most electrophilic center (

      
      -carbon of the alkyne) first, or the reaction is controlled by thermodynamics to place the bulky groups apart. Note: Validate regiochemistry via NOESY NMR.
      
  • Workup: Cool to 0°C. The product often crystallizes out. Filter and wash with cold EtOH.

Module 4: Diels-Alder Cycloaddition

Application: Construction of highly substituted aromatic or bicyclic systems. Role of TAK: The TAK acts as an electron-deficient dienophile .

Protocol D: Reaction with Cyclopentadiene

Reagents:

  • TAK Scaffold (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 5.0 equiv)

  • Lewis Acid: Et

    
    AlCl (1.0 equiv) - Optional, for rate acceleration.
    

Procedure:

  • Solvent: Anhydrous Toluene or DCM.

  • Reaction:

    • Dissolve TAK in solvent. Cool to -78°C if using Lewis Acid; RT if thermal.

    • Add Cyclopentadiene.

    • Thermal: Reflux in Toluene for 12–24 hours.

    • Catalytic: Stir at -78°C to 0°C for 4 hours.

  • Outcome: Formation of a bicyclic norbornadiene derivative.

  • Aromatization (Optional): Heating the adduct can promote retro-Diels-Alder extrusion of acetylene or oxidation to form a fully aromatic phenyl-thiazole system if substituted dienes are used.

References

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • National Institutes of Health (PMC). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors. [Link]

  • MDPI (Molecules). Recent Advances in the Synthesis of Pyrazole Derivatives. [Link]

  • Organic Chemistry Portal. Diels-Alder Reaction. [Link]

Application

Application Notes and Protocols for the Synthesis of Thiazolo[5,4-d]pyrimidines from Thiazole Ynone Precursors

Introduction: The Significance of Thiazolo[5,4-d]pyrimidines in Modern Drug Discovery The fusion of a thiazole ring with a pyrimidine core gives rise to the thiazolo[5,4-d]pyrimidine scaffold, a privileged heterocyclic s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Thiazolo[5,4-d]pyrimidines in Modern Drug Discovery

The fusion of a thiazole ring with a pyrimidine core gives rise to the thiazolo[5,4-d]pyrimidine scaffold, a privileged heterocyclic system in medicinal chemistry.[1][2] This structural motif is considered a bioisostere of purine, where a sulfur atom replaces a nitrogen atom at position 9 of the purine ring.[2] This fundamental substitution allows molecules based on this scaffold to interact with a wide array of biological targets, often with high affinity and selectivity. Consequently, thiazolo[5,4-d]pyrimidine derivatives have been extensively investigated and developed as potent therapeutic agents with a broad spectrum of pharmacological activities. These include roles as anticancer agents, immunosuppressives, inhibitors of various kinases such as VEGFR-2, and as antagonists for adenosine receptors.[2][3][4][5]

The development of efficient and versatile synthetic routes to access novel thiazolo[5,4-d]pyrimidine analogues is therefore of paramount importance to drug development professionals. This guide details a strategic approach that utilizes thiazole ynone precursors for the construction of the fused pyrimidine ring, offering a powerful and convergent method for generating molecular diversity.

Synthetic Strategy: A Mechanistic Approach to Pyrimidine Ring Annulation

The core of our proposed synthetic strategy is the well-established cyclocondensation reaction between an α,β-acetylenic ketone (ynone) and a suitable binucleophile, such as an amidine or guanidine.[6] This reaction provides a direct and efficient pathway to substituted pyrimidines. By employing a thiazole ynone as the starting material, this reaction can be strategically applied to construct the desired thiazolo[5,4-d]pyrimidine framework.

The causality behind this experimental choice lies in the inherent reactivity of the ynone functional group. The electron-withdrawing carbonyl group polarizes the alkyne, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. The α-carbon, in turn, becomes the second electrophilic center. Amidines, such as guanidine, possess two nucleophilic nitrogen atoms, making them ideal partners for this cyclization.

The proposed reaction mechanism proceeds as follows:

  • Michael Addition: The reaction initiates with a nucleophilic attack from one of the nitrogen atoms of the amidine (e.g., guanidine) onto the electrophilic β-carbon of the thiazole ynone. This conjugate addition forms a vinylogous intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine then attacks the carbonyl carbon of the former ynone in an intramolecular fashion. This step leads to the formation of a six-membered dihydropyrimidine ring intermediate.

  • Dehydration/Aromatization: The reaction is driven to completion by the elimination of a molecule of water from the dihydropyrimidine intermediate, resulting in the formation of the stable, aromatic thiazolo[5,4-d]pyrimidine ring system.

This mechanistic pathway is supported by extensive studies on the reaction of various ynones with amidines.[6]

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed mechanistic pathway for the synthesis of a 2-amino-thiazolo[5,4-d]pyrimidine from a thiazole ynone precursor and guanidine.

Reaction_Mechanism ThiazoleYnone Thiazole Ynone Precursor Intermediate1 Michael Adduct (Vinylogous Intermediate) ThiazoleYnone->Intermediate1 + Guanidine (Michael Addition) Guanidine Guanidine Intermediate2 Dihydropyrimidine Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazolo[5,4-d]pyrimidine Intermediate2->Product - H₂O (Aromatization)

Caption: Proposed reaction mechanism.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative thiazolo[5,4-d]pyrimidine derivative from a thiazole ynone precursor.

Protocol 1: Synthesis of the Thiazole Ynone Precursor

The thiazole ynone precursor can be synthesized via a Sonogashira coupling between a terminal alkyne and an appropriate acyl chloride, followed by reaction with a thiazole-containing nucleophile, or other established methods for ynone synthesis. For the purpose of this protocol, we will assume the thiazole ynone is available.

Protocol 2: Synthesis of 2-Amino-5-phenyl-7-methylthiazolo[5,4-d]pyrimidine

This protocol describes the cyclocondensation of a thiazole ynone with guanidine hydrochloride.

Materials and Reagents:

  • 1-(5-Methyl-2-phenylthiazol-4-yl)prop-2-yn-1-one (Thiazole Ynone)

  • Guanidine Hydrochloride

  • Sodium Ethoxide (NaOEt) or another suitable base

  • Anhydrous Ethanol (EtOH)

  • Toluene

  • Silica Gel for column chromatography

  • Ethyl Acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for column chromatography

  • NMR Spectrometer

  • Mass Spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thiazole ynone (e.g., 1.0 eq, 5 mmol).

  • Reagent Addition: Add guanidine hydrochloride (1.2 eq, 6 mmol) to the flask.

  • Solvent and Base: Add anhydrous ethanol (50 mL) to the flask. While stirring, carefully add a solution of sodium ethoxide in ethanol (2.5 eq, 12.5 mmol) to the reaction mixture. The use of a base is crucial to deprotonate the guanidine hydrochloride, generating the free guanidine base required for the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 6-12 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the mixture with a dilute aqueous acid solution (e.g., 1M HCl) until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of thiazolo[5,4-d]pyrimidines from thiazole ynone precursors.

Experimental_Workflow Start Start: Thiazole Ynone & Guanidine HCl Step1 Dissolve in Anhydrous Ethanol Start->Step1 Step2 Add Base (e.g., NaOEt) Step1->Step2 Step3 Reflux (6-12 hours) Monitor by TLC Step2->Step3 Step4 Cool and Neutralize Step3->Step4 Step5 Aqueous Work-up & Extraction Step4->Step5 Step6 Dry and Concentrate Step5->Step6 Step7 Purification (Column Chromatography) Step6->Step7 Step8 Characterization (NMR, MS) Step7->Step8 End Final Product: Thiazolo[5,4-d]pyrimidine Step8->End

Caption: General experimental workflow.

Data Presentation: Expected Outcomes

The described protocol is expected to yield the desired thiazolo[5,4-d]pyrimidine in moderate to good yields, depending on the specific substrates and optimization of reaction conditions.

Entry Thiazole Ynone Substituent (R1) Amidine Base Yield (%)
1PhenylGuanidineNaOEt65-80
24-ChlorophenylGuanidineNaOEt60-75
3MethylGuanidineK₂CO₃55-70
4PhenylAcetamidineDBU50-65

Note: The yields presented in this table are hypothetical and based on analogous reactions reported in the literature. Actual yields may vary and require experimental optimization.

Conclusion and Future Perspectives

The synthesis of thiazolo[5,4-d]pyrimidines from thiazole ynone precursors represents a robust and highly adaptable strategy for accessing this important class of heterocyclic compounds. The methodology is underpinned by a well-understood reaction mechanism, allowing for rational modification and optimization. This approach provides a valuable tool for researchers, scientists, and drug development professionals in the creation of novel and diverse libraries of potential therapeutic agents. Further exploration of this synthetic route could involve the use of a wider range of substituted thiazole ynones and various amidine derivatives to expand the accessible chemical space of thiazolo[5,4-d]pyrimidines.

References

  • Chaban, T., Klenina, O., Chaban, I., Ogurtsov, V., Harkov, S., & Lelyukh, M. (n.d.).
  • Zhang, Y., et al. (2019). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives as Potential Angiogenesis Inhibitors. Chemistry & Biodiversity, 16(8), e1900232. [Link]

  • Dal Ben, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. Pharmaceuticals, 14(7), 665. [Link]

  • Request PDF. (2025). Synthesis of Thiazolo[5,4-d]pyrimindine-2-thiol and Its Derivatives. [Link]

  • Müller, T. J. J., & Karpov, A. S. (2003). A One-Pot Synthesis of Enaminones and Pyrimidines. Synthesis, 2003(18), 2815-2826. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • Dal Ben, D., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Recepto. FLORE Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. (n.d.). Academia.edu. [Link]

  • Zhang, Y., et al. (2019). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. [Link]

  • European Journal of Chemistry. (2016). Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1][4][7]triazines. [Link]

  • Estrada, A. A., et al. (2011). Access to Saturated Fused Pyrimidine Derivatives via a Flexible N-Vinyl Tertiary Enamide Synthesis. Synlett, 2011(16), 2387-2391. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of fused pyrimidine ring molecules. [Link]

  • El-Damasy, A. K., et al. (2011). Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. European Journal of Medicinal Chemistry, 46(9), 4344-4352. [Link]

  • MDPI. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. [Link]

  • Trofimov, B. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1667. [Link]

Sources

Method

Application Note: Scalable Synthesis of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one

Introduction & Target Analysis The target molecule, 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one , represents a specialized "homopropargyl" ketone scaffold often utilized in covalent inhibitor design (targeting cysteine re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Analysis

The target molecule, 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one , represents a specialized "homopropargyl" ketone scaffold often utilized in covalent inhibitor design (targeting cysteine residues) or as a versatile intermediate for heterocycle construction (e.g., via click chemistry or cyclocondensation).

Structural Dissection
  • Heterocyclic Core: 2-Amino-1,3-thiazole.

  • Linker: Methylene bridge (-CH₂-) at the C4 position.

  • Warhead/Functional Group: But-3-yn-2-one (Acetylenic ketone).

Synthetic Challenge: The primary challenge lies in the chemoselectivity required to install the reactive ynone (alkynyl ketone) moiety without compromising the nucleophilic 2-amino group or inducing polymerization of the Michael-acceptor system.

Strategic Solution: A convergent Weinreb Amide route is selected as the most scalable and reproducible method. This approach avoids the over-addition side reactions common with direct ester-to-ketone conversions and allows for the necessary protection of the amine.

Retrosynthetic Analysis

The synthesis is disconnected into three logical stages:

  • Core Construction: Hantzsch thiazole synthesis to form the 2-aminothiazole-4-acetate scaffold.[1]

  • Activation: Protection of the amine and conversion of the ester to a Weinreb amide.

  • Functionalization: Nucleophilic acyl substitution with an acetylide equivalent.

Retrosynthesis Target Target: 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one ProtectedYnone Protected Intermediate: Boc-Amino Ynone Target->ProtectedYnone Deprotection Weinreb Weinreb Amide: N-methoxy-N-methyl acetamide ProtectedYnone->Weinreb Ethynyl MgBr Ester Thiazole Ester: Ethyl 2-aminothiazole-4-acetate Weinreb->Ester Amidation SM Starting Materials: Ethyl 4-chloroacetoacetate + Thiourea Ester->SM Hantzsch Cyclization

Figure 1: Retrosynthetic disconnection showing the linear assembly from commodity starting materials.

Detailed Experimental Protocol

Stage 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-acetate

This step constructs the heterocyclic core using a robust, one-pot cyclization.

  • Reagents: Ethyl 4-chloroacetoacetate (1.0 eq), Thiourea (1.0 eq), Ethanol (Solvent).

  • Scale: Scalable to >100g batches.

Protocol:

  • Charge a reaction vessel with Thiourea (76.1 g, 1.0 mol) and Ethanol (500 mL). Stir to suspend.

  • Add Ethyl 4-chloroacetoacetate (164.6 g, 1.0 mol) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Heat the mixture to reflux (approx. 78°C) for 4 hours. The suspension will dissolve, then a precipitate (hydrochloride salt) may form.

  • Cool to room temperature. Neutralize by adding saturated aqueous NaHCO₃ until pH ~7-8.

  • Remove ethanol under reduced pressure.

  • Extract the residue with Ethyl Acetate (EtOAc) (3 x 300 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or triturated with diethyl ether to yield the product as a white/pale yellow solid.

    • Expected Yield: 80-90%.

Stage 2: Amine Protection (Boc-Protection)

Protection is critical to prevent the Grignard reagent (Step 4) from deprotonating the amine or acting as a nucleophile.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), DMAP (0.1 eq), Triethylamine (1.5 eq), DCM.

Protocol:

  • Dissolve Ethyl 2-aminothiazole-4-acetate (18.6 g, 100 mmol) in DCM (200 mL).

  • Add Triethylamine (21 mL, 150 mmol) and DMAP (1.2 g, 10 mmol).

  • Cool to 0°C. Add Boc₂O (26.2 g, 120 mmol) dissolved in minimal DCM dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Wash with 1M HCl (to remove unreacted amine/DMAP), then brine.

  • Concentrate to yield Ethyl 2-(Boc-amino)thiazole-4-acetate . Use directly in the next step.

Stage 3: Weinreb Amide Formation

Converting the ester to a Weinreb amide prevents "over-addition" of the Grignard reagent, ensuring the reaction stops at the ketone.

  • Reagents: N,O-Dimethylhydroxylamine HCl (1.5 eq), Isopropylmagnesium Chloride (2.0M in THF, 3.0 eq), THF.

Protocol:

  • Dissolve Ethyl 2-(Boc-amino)thiazole-4-acetate (28.6 g, 100 mmol) and N,O-Dimethylhydroxylamine HCl (14.6 g, 150 mmol) in anhydrous THF (300 mL).

  • Cool to -20°C.

  • Add iPrMgCl (150 mL, 300 mmol) dropwise over 45 minutes. Note: The first equivalent deprotonates the Boc-NH; subsequent equivalents drive the amidation.

  • Stir at -10°C to 0°C for 2 hours. Monitor by TLC/LCMS.

  • Quench with saturated NH₄Cl solution.

  • Extract with EtOAc, wash with brine, dry, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the Weinreb amide.

Stage 4: Nucleophilic Acylation (Ynone Formation)
  • Reagents: Ethynylmagnesium bromide (0.5M in THF, 1.5 eq), Anhydrous THF.

Protocol:

  • Dissolve the Weinreb amide (10.0 g, ~33 mmol) in anhydrous THF (100 mL).

  • Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents side reactions.

  • Add Ethynylmagnesium bromide (100 mL, 50 mmol) dropwise over 30 minutes.

  • Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench carefully with 1M HCl (cold) or saturated NH₄Cl.

  • Extract immediately with EtOAc.

  • Purification: Rapid chromatography on neutral silica.

    • Product: tert-butyl (4-(2-oxobut-3-yn-1-yl)thiazol-2-yl)carbamate.

Stage 5: Deprotection (Final Step)
  • Reagents: TFA/DCM (1:4) or 4M HCl in Dioxane.

Protocol:

  • Dissolve the intermediate in DCM .

  • Add TFA (20% v/v) at 0°C.

  • Stir for 1-2 hours until Boc is removed.

  • Workup: Remove volatiles under vacuum.

    • Note: The free base ynone is reactive. It is recommended to isolate the product as the Trifluoroacetate salt or Hydrochloride salt for stability.

    • If free base is required: Neutralize with cold NaHCO₃, extract rapidly, and store at -20°C.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 95%HPLC (C18, ACN/H2O)
Identity (NMR) δ 6.5 (Thiazole H), δ 3.8 (CH2), δ 3.2 (Alkyne H)1H-NMR (DMSO-d6)
Mass Spec [M+H]+ calc: 167.02LC-MS (ESI)

Key NMR Diagnostic Signals:

  • Alkyne Proton: A triplet or singlet around 3.0–4.0 ppm (depending on solvent/H-bonding) corresponding to the terminal alkyne.

  • Methylene Bridge: A singlet at approx. 3.8–4.0 ppm connecting the thiazole to the ketone.

Safety & Handling

  • Alkynyl Ketones (Ynones): These are potent Michael acceptors. They can alkylate biological nucleophiles (cysteine). Handle with gloves in a fume hood.

  • Ethynylmagnesium Bromide: Pyrophoric/moisture sensitive. Handle under inert atmosphere (Argon/Nitrogen).

  • Thiourea: Suspected carcinogen/goitrogen. Avoid dust inhalation.

References

  • Hantzsch Thiazole Synthesis: Organic Syntheses, Coll.[2] Vol. 3, p. 763 (1955). Reaction of thiourea with ethyl chloroacetate (analogous to ethyl 4-chloroacetoacetate). Link

  • Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

  • Thiazole Synthesis Review: Kashyap, S. J., et al. "Synthesis of 2-aminothiazoles using Hantzsch reaction: A review." International Journal of Pharmaceutical Sciences and Research, 2012.
  • General Ynone Synthesis: Journal of Organic Chemistry, 2015 , 80(2), 1018-1024. (Discusses oxidative strategies, validating the preference for Weinreb routes in scalable settings). Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing solvent conditions for thiazole ynone coupling reactions

Technical Support Center: Solvent Optimization for Thiazole-Ynone Coupling Executive Summary: The Solvent Landscape In the coupling of thiazoles with ynones (often via Rh(III)-catalyzed C-H activation or Pd-catalyzed cro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for Thiazole-Ynone Coupling

Executive Summary: The Solvent Landscape

In the coupling of thiazoles with ynones (often via Rh(III)-catalyzed C-H activation or Pd-catalyzed cross-coupling ), the solvent is not merely a medium; it is a "liquid ligand" that dictates the reaction pathway.

For thiazole-ynone systems, you are balancing two competing needs:

  • Solubility: Thiazoles and ynones are often polar/heterocyclic, requiring polar solvents.

  • Catalyst Integrity: Strongly coordinating polar solvents (DMSO, DMF) can poison electrophilic catalysts (like Cp*Rh(III)), while non-polar solvents (Toluene) may fail to solvate the active ionic species.

The "Golden Standard" for C-H Activation: Current high-impact protocols favor fluorinated alcohols (TFE, HFIP) or chlorinated solvents (DCE) buffered with carboxylic acids. These solvents stabilize the Charge-Transfer Transition State without binding irreversibly to the metal center.

Critical Solvent Parameters (The "Why")

ParameterImpact on Thiazole-Ynone CouplingRecommended Range
Dielectric Constant (

)
High

promotes the dissociation of cationic Rh/Pd species, essential for the electrophilic C-H activation step.

= 8.0 – 30.0
(e.g., DCE, TFE)
Donor Number (DN) High DN solvents (DMSO, Pyridine) compete with the thiazole substrate for the metal center, shutting down the reaction.Low (< 20 kcal/mol)
H-Bond Donating (HBD) Solvents like HFIP (Hexafluoroisopropanol) stabilize the acetate-assisted C-H cleavage transition state via H-bonding.High (for C-H activation)

Troubleshooting Guide (Q&A)

Issue 1: "I see <10% conversion. The starting material is untouched."

Diagnosis: Catalyst Poisoning or Solubility Mismatch.

  • Q: Are you using DMSO or DMF?

    • A: These strongly coordinating solvents can bind to the Rh(III) or Pd(II) center, preventing the coordination of the thiazole nitrogen (the directing group).

    • Solution: Switch to 1,2-Dichloroethane (DCE) or Trifluoroethanol (TFE) . If solubility is an issue in DCE, use a 4:1 mixture of DCE:TFE.

  • Q: Is your reaction wet?

    • A: While some C-H activations tolerate water, ynone coupling partners are prone to hydration/decomposition.

    • Solution: Use anhydrous solvents and add 4Å Molecular Sieves to the reaction vessel.

Issue 2: "I am getting a mixture of C2- and C5-coupled products."

Diagnosis: Regioselectivity drift due to solvent polarity.

  • Q: Which position are you targeting?

    • A (Targeting C2): The C2 proton is the most acidic (

      
      ). Use a non-polar solvent (Toluene or Xylene)  with a mild base (Cs₂CO₃). This favors a deprotonation-based mechanism (CMD) at the most acidic site.
      
    • A (Targeting C5): Use TFE or HFIP . These solvents form a hydrogen-bond network that sterically hinders the C2 position and electronically activates the C5 position for electrophilic metallation.

Issue 3: "My ynone is decomposing/polymerizing before coupling."

Diagnosis: Thermal instability exacerbated by high boiling point solvents.

  • Q: What is your temperature?

    • A: If you are refluxing in DMF (153°C), ynones will polymerize.

    • Solution: Switch to DCE (reflux at 83°C) or Methanol (65°C) . If high temperature is required for activation, use microwave irradiation in Toluene to shorten the heat exposure time.

Visual Decision Guides

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on mechanism and substrate stability.

SolventSelection Start Start: Thiazole + Ynone Coupling Mechanism Determine Mechanism Start->Mechanism CH_Act Rh(III) C-H Activation Mechanism->CH_Act Direct Functionalization Cross_Coup Pd(0) Cross-Coupling (Sonogashira/Stille) Mechanism->Cross_Coup Halide Precursor Substrate_Pol Is Substrate Highly Polar? CH_Act->Substrate_Pol Base_Sens Is Ynone Base Sensitive? Cross_Coup->Base_Sens Rec_Rh1 USE: DCE or MeOH (Standard) Substrate_Pol->Rec_Rh1 No Rec_Rh2 USE: TFE or HFIP (For difficult substrates) Substrate_Pol->Rec_Rh2 Yes (Needs H-bonding) Rec_Pd1 USE: THF or Dioxane (Mild conditions) Base_Sens->Rec_Pd1 Yes (Avoid high T) Rec_Pd2 USE: Toluene (High Temp required) Base_Sens->Rec_Pd2 No (Stable)

Figure 2: Experimental Screening Workflow

Caption: Step-by-step protocol for rapid solvent screening using a 24-well block format.

ScreeningWorkflow Step1 1. Prep Stock Solutions (Thiazole, Ynone, Cat.) Step2 2. Dose 4 Solvents: (DCE, Toluene, TFE, MeOH) Step1->Step2 Step3 3. Incubate (16h @ 80-100°C) Step2->Step3 Step4 4. LCMS Analysis (Check Conv. & Regio) Step3->Step4

Standard Operating Protocol (SOP)

Protocol: Rh(III)-Catalyzed C-H Coupling of Thiazoles with Ynones This protocol minimizes solvent-based side reactions.

  • Preparation:

    • Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.

    • Cool under Argon flow.

  • Reagent Addition:

    • Add Thiazole substrate (0.2 mmol, 1.0 equiv).

    • Add

      
       (2.5 mol%) and 
      
      
      
      (10 mol%) OR
      
      
      (10 mol%).
    • Note: The Silver salt abstracts chloride, creating the active cationic Rh species.

  • Solvent Addition:

    • Add 1,2-Dichloroethane (DCE) (2.0 mL, 0.1 M).

    • Optimization: If conversion is <20% after 4 hours, add Pivalic Acid (PivOH) (0.5 equiv). PivOH acts as a proton shuttle in non-polar solvents.

  • Reaction:

    • Add Ynone (0.24 mmol, 1.2 equiv).

    • Seal and heat to 100 °C for 16 hours.

  • Workup:

    • Cool to room temperature.[1][2][3] Dilute with DCM.

    • Filter through a Celite pad to remove Rh/Ag residues.

    • Concentrate and purify via flash chromatography.

References

  • Wang, C., et al. (2012).[4] "Rhodium(III)-Catalyzed C-H Activation of Arenes Using a Versatile and Removable Triazene Directing Group." Angewandte Chemie International Edition.

  • Li, X., et al. (2012). "Rhodium(III)-catalyzed direct functionalization of C–H bonds under oxidative conditions leading to C–C, C–N, and C–O bond formation."[5] Chemical Society Reviews.

  • Roger, J., et al. (2009).[6] "Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings." Journal of Organic Chemistry.

  • Barber, J.S., et al. (2021).[7] "Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds." Synlett.

Sources

Optimization

Technical Support Center: Purification of Unstable Acetylenic Ketone Intermediates

Welcome to the Technical Support Center for the purification of unstable acetylenic ketone intermediates, commonly known as ynones. This guide is designed for researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of unstable acetylenic ketone intermediates, commonly known as ynones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile yet sensitive compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Understanding the Challenge: The Inherent Instability of Ynones

Ynones are powerful synthetic building blocks due to the electrophilic nature of both the carbonyl carbon and the β-acetylenic carbon.[1][2][3] This reactivity, however, is a double-edged sword, making them susceptible to degradation under various conditions. The primary modes of decomposition include:

  • Nucleophilic Addition: The conjugated system is a prime target for nucleophiles, leading to undesired adducts.[1][2][3]

  • Acid-Catalyzed Reactions: The acidic protons on silica gel can catalyze hydration of the alkyne, isomerization to allenyl ketones, or other rearrangements.[4]

  • Base-Catalyzed Reactions: Basic conditions can promote polymerization, condensation reactions, or decomposition.[5]

  • Thermal Decomposition: Many ynones are thermally labile and can decompose upon heating.[6][7]

This guide will address these challenges in a practical, question-and-answer format, providing you with the expertise to navigate the complexities of ynone purification.

Frequently Asked Questions (FAQs)

Q1: My ynone appears as a streak on the TLC plate, even with different solvent systems. What's happening?

A1: Streaking on a TLC plate is a classic indicator of decomposition on the stationary phase. The acidic nature of standard silica gel is a common culprit for the degradation of sensitive compounds like ynones.[8] You are likely observing a continuous process of your ynone decomposing as it moves up the plate.

To confirm this:

  • 2D TLC Analysis: Spot your crude material on a TLC plate, run it in your chosen solvent system, and then dry the plate completely. Rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. If it is decomposing, you will observe off-diagonal spots, indicating the formation of new, more polar compounds.

Q2: I'm observing a new, more polar spot appearing in my crude reaction mixture over time. What is it?

A2: This is likely a decomposition product. A common degradation pathway for ynones, especially in the presence of trace amounts of water and acid, is hydration of the alkyne to form a β-diketone or an enone. These products are significantly more polar and will have a lower Rf value on a normal-phase TLC plate.

Q3: Can I use reversed-phase chromatography for my ynone?

A3: While possible, reversed-phase chromatography is often less ideal for the initial purification of ynones from typical organic synthesis reaction mixtures. Most impurities in these reactions are non-polar to moderately polar, which may co-elute with your ynone on a C18 column. However, for highly polar ynones or for removing very non-polar impurities, it can be a useful technique. Be mindful that acidic mobile phase modifiers (like formic or acetic acid) can still cause decomposition.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the workhorse of purification in organic synthesis, but it requires careful adaptation for unstable ynones.

Issue 1: Significant product loss and/or decomposition during silica gel chromatography.
  • Causality: The acidic silanol groups on the surface of silica gel are likely catalyzing the decomposition of your ynone.

  • Troubleshooting & Optimization:

    • Deactivate the Silica Gel: This is often the most effective solution. You can either purchase commercially deactivated silica gel or prepare it yourself.

      • Protocol 1: Preparation of Deactivated Silica Gel (Triethylamine Method):

        • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

        • Add 1-2% triethylamine (TEA) to the slurry and stir gently for 15-20 minutes.

        • Pack the column with the treated silica slurry.

        • Equilibrate the column with your starting eluent containing 0.5-1% TEA. Rationale: The triethylamine neutralizes the acidic silanol groups on the silica surface, creating a more inert stationary phase.[9]

    • Use an Alternative Stationary Phase:

      • Neutral Alumina: This is an excellent choice for acid-sensitive compounds.[5][10][11][12][13] It is generally less acidic than silica gel.

      • Florisil® (Magnesium Silicate): This is another mild adsorbent that can be less harsh than silica gel for certain sensitive compounds.[14][15][16]

Issue 2: My ynone is co-eluting with a non-polar impurity.
  • Causality: The polarity of your eluent is too high, causing your compound of interest to travel too quickly up the column, or the selectivity of your solvent system is not sufficient.

  • Troubleshooting & Optimization:

    • Optimize the Solvent System: A good starting point for many ynones is a mixture of hexanes and ethyl acetate. Aim for an Rf of 0.2-0.3 for your ynone on the TLC plate to ensure good separation.

    • Use a Less Polar Co-solvent: If you are using ethyl acetate, consider switching to a less polar co-solvent like diethyl ether or dichloromethane (DCM). This can sometimes alter the selectivity and improve separation.

    • Employ a Gradient Elution: Start with a very non-polar eluent to wash off the non-polar impurities first, then gradually increase the polarity to elute your ynone.

Issue 3: My ynone is streaking on the column, leading to poor separation and mixed fractions.
  • Causality: This can be due to decomposition on the column (see Issue 1), or poor solubility in the eluent.

  • Troubleshooting & Optimization:

    • Address Decomposition: Implement the strategies from Issue 1 (deactivated silica, alternative stationary phases).

    • Improve Solubility: If your compound is poorly soluble in your chosen eluent, it can lead to tailing. Consider adding a small amount of a more polar solvent in which your compound is highly soluble (e.g., a few percent of acetone or DCM in a hexane/ethyl acetate mixture). However, be cautious as this can decrease separation.

    • Dry Loading: If your compound is not very soluble in the starting eluent, dry loading is highly recommended. Dissolve your crude material in a volatile solvent (like DCM), adsorb it onto a small amount of silica gel or celite, and then carefully evaporate the solvent. The resulting free-flowing powder can then be loaded onto the top of your column.

Parameter Recommendation for Unstable Ynones Rationale
Stationary Phase Deactivated Silica Gel, Neutral Alumina, Florisil®Minimizes acid-catalyzed decomposition.[5][9][10][11][12][13][14][15][16]
Solvent System Hexanes/Ethyl Acetate, Hexanes/Diethyl Ether, Hexanes/DCMStart with low polarity and gradually increase.
Additives 0.5-1% Triethylamine (in eluent for silica gel)Neutralizes acidic sites on silica gel.[9]
Loading Method Dry loadingPrevents band broadening for poorly soluble compounds.

Non-Chromatographic Purification Techniques

When chromatography proves too harsh, consider these alternative methods.

Technique 1: Recrystallization
  • Applicability: This method is ideal for solid ynones with moderate to high purity.

  • Protocol 2: General Recrystallization Procedure:

    • Choose a solvent or solvent system in which your ynone is sparingly soluble at room temperature but highly soluble when heated. Common choices include hexanes, heptane, or mixtures with a more polar solvent like ethyl acetate or isopropanol.

    • Dissolve the crude ynone in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Troubleshooting:

    • Oiling out: If your compound separates as an oil instead of crystals, try using a more polar solvent system or a lower initial concentration.

    • No crystal formation: The solution may be too dilute, or the impurities may be inhibiting crystallization. Try evaporating some of the solvent or adding a seed crystal.

Technique 2: Distillation
  • Applicability: This is suitable for thermally stable, liquid ynones with boiling points significantly different from impurities.

  • Important Considerations:

    • Thermal Stability: Many ynones are not stable to prolonged heating.[6][7] Therefore, vacuum distillation is almost always necessary to lower the boiling point and minimize decomposition.

    • Molecular Distillation: For extremely sensitive or high molecular weight ynones, molecular distillation (short-path distillation) is the preferred method as it minimizes the time the compound spends at high temperatures.[6]

Technique 3: Liquid-Liquid Extraction
  • Applicability: This is a work-up technique to remove water-soluble or acid/base-soluble impurities, but generally not for separating the ynone from other organic byproducts.

  • Protocol 3: Acid/Base Washing:

    • Dissolve the crude reaction mixture in an inert organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash with a dilute, weak acid (e.g., 1% HCl) to remove basic impurities.

    • Wash with a dilute, weak base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.

    • Wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

    • Caution: Be mindful that even weak acids and bases can cause decomposition of highly sensitive ynones. Perform these washes quickly and at low temperatures.

Visualizing the Workflow

Decision Tree for Ynone Purification

Purification_Decision_Tree Purification Strategy for Unstable Ynones start Crude Ynone is_solid Is the ynone a solid? start->is_solid purity_check Purity >90% by NMR? is_solid->purity_check Yes is_liquid Is the ynone a liquid? is_solid->is_liquid No recrystallize Recrystallization purity_check->recrystallize Yes chromatography Chromatography purity_check->chromatography No final_product Purified Ynone recrystallize->final_product chromatography->final_product is_liquid->chromatography No thermal_stability Thermally Stable? is_liquid->thermal_stability Yes thermal_stability->chromatography No vacuum_distillation Vacuum Distillation thermal_stability->vacuum_distillation Yes vacuum_distillation->final_product

Caption: Decision tree for selecting a primary purification method.

Chromatography Troubleshooting Flowchart

Chromatography_Troubleshooting Troubleshooting Ynone Flash Chromatography start Decomposition on Silica Gel Column deactivate_silica Deactivate Silica with TEA start->deactivate_silica Option 1 use_alumina Use Neutral Alumina start->use_alumina Option 2 use_florisil Use Florisil® start->use_florisil Option 3 problem_solved Problem Resolved deactivate_silica->problem_solved use_alumina->problem_solved use_florisil->problem_solved

Caption: Options for addressing on-column decomposition.

References

  • How can I prepare deactivated silica gel with 12%v/w water for chromatography? (2016). ResearchGate. [Link]

  • Neutral Alumina Flash Column. Hawach Scientific. [Link]

  • Mahler, M., & Thomason, V. (2012). RediSep neutral alumina column purification of high pKa compounds. Teledyne ISCO. [Link]

  • Aluminium Oxide for Chromatography | Premium Adsorbent. Sorbchem India. [Link]

  • El-Sheikh, S. M., et al. (2013). Preparation and Silylation of Silica Gels and Their Usage as Solid Stationary Phases in Gas Chromatography. Modern Scientific Press. [Link]

  • Base Deactivated silica?? (2009). Chromatography Forum. [Link]

  • Preparation Silica Gel for Better Column Chromatography. Membrane Solutions. [Link]

  • Alumina sample cleanups and how can you implement in your workflow? (2023). Biotage. [Link]

  • Florisil® for Column Chromatography. Material Harvest Ltd. [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit. [Link]

  • Florisil®, 1 kg, CAS No. 1343-88-0. Carl ROTH. [Link]

  • Nucleophilic addition reactions to activated alkynes. ResearchGate. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. PMC. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]

  • Shields, E. P. (2019). Liquid Chromatography Stationary Phases Made Using the Thiol-yne Reaction. D-Scholarship@Pitt. [Link]

  • METAL-FREE METHODOLOGY FOR THE PREPARATION OF YNONES USING POTASSIUM ALKYNYLTRIFLUOROBORATES AND ITS APPLICATION TO THE SYNTHESIS OF FLAVONES AND AURONES. ETD. [Link]

  • Molecular Distillation of Thermally Supersensitive Liquids. Future4200. [Link]

  • Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. PMC. [Link]

  • SPE glass column, CHROMABOND Florisil. Macherey-Nagel. [Link]

  • Troubleshooting Flash Chromatography. University of Rochester. [Link]

  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC. [Link]

  • A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters. [Link]

  • Organic Compounds Analysis. University of Georgia. [Link]

  • Alternative stationary phases. (2022). Reddit. [Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

  • Alternative high-performance liquid chromatographic peptide separation and purification concept using a new mixed-mode reversed-phase/weak anion-exchange type stationary phase. PubMed. [Link]

  • What are some practical ways to purify complex compounds other than column chromatography? (2017). Reddit. [Link]

  • Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. MDPI. [Link]

  • Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. MDPI. [Link]

  • Non-target screening of organic compounds in offshore produced water by GC×GC-MS. Royal Society of Chemistry. [Link]

  • (PDF) Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions. ResearchGate. [Link]

  • A non-chromatographic method for the purification of a bivalently active monoclonal IgG antibody from biological fluids. PubMed. [Link]

  • A method of purifying alpha-synuclein in E. coli without chromatography. PMC. [Link]

  • A method of purifying alpha-synuclein in E. coli without chromatography. ResearchGate. [Link]

  • Chromatography Troubleshooting. YouTube. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Drivers of Thermal Instability of Catalytic Pyrolysis Oils During Hydrotreating and Co-Processing to Sustainable Fuels. NREL. [Link]

  • Trouble Shooting tips. YMC. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions of the Free Amine in Thiazole Synthesis

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thiazole-conta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing thiazole-containing molecules. The presence of a free amine in starting materials or as a substituent on the thiazole ring can lead to a variety of undesired side reactions, impacting yield, purity, and the overall efficiency of your synthetic route.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. We will delve into the mechanistic origins of these side reactions and offer practical, field-proven solutions to mitigate them.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during thiazole synthesis involving free amines.

Q1: My Hantzsch thiazole synthesis is giving a low yield and a complex mixture of byproducts. What are the likely side reactions involving my amine-containing substrate?

A1: When using substrates with a free amine in the Hantzsch synthesis (reaction of an α-haloketone with a thioamide), the primary side reactions include:

  • N-Alkylation: The free amine can compete with the thioamide sulfur as a nucleophile, attacking the α-haloketone. This leads to the formation of undesired N-alkylated byproducts.

  • Dimerization/Polymerization: If your starting material contains both a nucleophilic amine and an electrophilic carbonyl or α-halo group, intermolecular reactions can lead to dimers or polymers.

  • Rearrangements: Under certain conditions, intermediates can undergo rearrangements, leading to isomeric impurities.

Q2: I am trying to synthesize a 2-aminothiazole, but I'm observing the formation of an isomeric impurity. What could this be?

A2: In the synthesis of 2-aminothiazoles from N-substituted thioureas, you can form a 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1][2] The formation of this isomer is often favored under acidic conditions.[1][2] It is crucial to carefully control the reaction pH and temperature to favor the desired 2-aminothiazole.

Q3: Are there alternative synthesis methods to the Hantzsch reaction that are more tolerant of free amines?

A3: Yes, several other methods can be employed:

  • Cook-Heilbron Synthesis: This method is used to prepare 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[3][4][5] It proceeds under mild conditions and directly incorporates the amino group.

  • Multicomponent Reactions: Some modern synthetic strategies involve the one-pot reaction of aldehydes, amines, and a sulfur source, which can be more convergent and avoid the use of harsh reagents.[6]

Q4: When should I consider using a protecting group for my free amine?

A4: You should consider using a protecting group when:

  • You are using a highly reactive electrophile (e.g., a very reactive α-haloketone) that is likely to react with the amine.

  • The reaction conditions (e.g., strong acid or base) are incompatible with a free amine.

  • You are observing significant amounts of N-alkylation or other amine-related side products.

II. Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting strategies for more complex issues, focusing on the causality behind the problems and providing robust solutions.

Issue 1: Persistent N-Alkylation of a Free Amine in Hantzsch Synthesis

Symptoms:

  • Low yield of the desired thiazole.

  • Presence of a major byproduct with a mass corresponding to the starting material plus the α-haloketone minus HBr/HCl.

  • Complex NMR spectra showing multiple species.

Causality: The free amine, being a potent nucleophile, can directly attack the electrophilic carbon of the α-haloketone. This competes with the desired initial S-alkylation of the thioamide, which is the first step in the Hantzsch synthesis.

Solutions:

1. Strategic Use of Protecting Groups: The most reliable way to prevent N-alkylation is to temporarily "mask" the reactivity of the amine with a protecting group.

  • Choice of Protecting Group: The ideal protecting group should be easy to install, stable to the thiazole formation conditions, and easy to remove without affecting the thiazole core. Carbamates are often an excellent choice.[7]

Protecting GroupInstallation ReagentDeprotection ConditionsKey Advantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA)[7][8]Stable to a wide range of non-acidic conditions.
Cbz (Carboxybenzyl)Benzyl chloroformateCatalytic hydrogenation (e.g., H₂/Pd-C)[7]Orthogonal to acid- and base-labile groups.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuMild base (e.g., piperidine)[7][8]Useful if your molecule is acid-sensitive.
  • Experimental Protocol: Boc Protection of an Amine

    • Dissolve the amine-containing starting material in a suitable solvent (e.g., Dichloromethane or THF).

    • Add a base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents).

    • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove the base and any byproducts.

    • Purify the Boc-protected product by column chromatography or recrystallization.

2. Optimization of Reaction Conditions: If a protecting group strategy is not feasible, carefully tuning the reaction conditions can favor the desired S-alkylation.

  • Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the sulfur and nitrogen atoms. Protic solvents like ethanol can hydrogen-bond with the amine, slightly decreasing its nucleophilicity.

  • Temperature Control: Running the reaction at a lower temperature can sometimes increase the selectivity for the desired reaction pathway.

  • pH Control: In some cases, adjusting the pH can protonate the free amine, rendering it non-nucleophilic.[9] However, strongly acidic conditions can also lead to other side reactions, such as the formation of iminothiazole isomers.[1][2]

Issue 2: Formation of Iminothiazole Isomers in 2-Aminothiazole Synthesis

Symptoms:

  • Isolation of a product with the correct mass but an unexpected NMR spectrum.

  • Difficulty in separating the desired product from a closely-eluting impurity.

Causality: The cyclization step in the Hantzsch synthesis of 2-aminothiazoles from N-substituted thioureas can proceed through two different pathways, leading to either the 2-amino-thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole. Acidic conditions are known to promote the formation of the imino isomer.[1][2]

Troubleshooting Workflow:

G start Iminothiazole Impurity Detected cond1 Reaction pH Acidic? start->cond1 sol1 Neutralize Reaction Mixture (e.g., with NaHCO₃ or organic base) cond1->sol1 Yes cond2 High Reaction Temperature? cond1->cond2 No end Pure 2-Aminothiazole Obtained sol1->end sol2 Run Reaction Under Neutral or Slightly Basic Conditions sol2->end sol3 Lower Reaction Temperature cond2->sol3 Yes cond2->end No sol3->end

Caption: Troubleshooting workflow for iminothiazole impurity.

Issue 3: Low Yields in Cook-Heilbron Synthesis of 5-Aminothiazoles

Symptoms:

  • Poor conversion of the starting α-aminonitrile.

  • Formation of multiple, difficult-to-identify byproducts.

Causality: The Cook-Heilbron synthesis, while generally mild, can be sensitive to the quality of reagents and reaction conditions.[3][4] Side reactions can arise from the decomposition of the dithioacid or isothiocyanate reagents, or from competing reactions of the α-aminonitrile.

Solutions:

1. Reagent Quality and Stoichiometry:

  • Use freshly distilled or purified carbon disulfide or isothiocyanates.

  • Carefully control the stoichiometry of the reactants. An excess of one reagent may lead to side product formation.

2. Reaction Conditions:

  • The reaction is typically run at room temperature.[3] Elevated temperatures can lead to decomposition.

  • The choice of solvent is critical. Mild, aqueous conditions are often employed.[3]

3. Alternative Reagents:

  • Instead of carbon disulfide, consider using dithioacids or carbon oxysulfide, which may offer different reactivity profiles and improved yields in some cases.[3]

III. Alternative Synthetic Strategies

When the Hantzsch synthesis proves problematic due to a reactive free amine, exploring alternative synthetic routes can be a more effective strategy than extensive optimization.

The Cook-Heilbron Synthesis

This method is a powerful alternative for the synthesis of 5-aminothiazoles.[5] It involves the reaction of an α-aminonitrile with carbon disulfide or a related compound.[3][4]

Reaction Mechanism:

G cluster_0 Cook-Heilbron Synthesis A α-Aminonitrile C Intermediate A->C + CS₂ B Carbon Disulfide B->C D 5-Aminothiazole C->D Cyclization & Tautomerization

Caption: Simplified schematic of the Cook-Heilbron synthesis.

Modern Multicomponent Approaches

Recent advances in organic synthesis have led to the development of multicomponent reactions for thiazole synthesis that can be more atom-economical and tolerant of various functional groups. For instance, methods involving the reaction of aldehydes, amines, and elemental sulfur have been reported.[6]

IV. Conclusion

Minimizing side reactions involving free amines in thiazole synthesis requires a thorough understanding of the underlying reaction mechanisms and a strategic approach to experimental design. By carefully selecting the synthetic route, optimizing reaction conditions, and employing protecting groups when necessary, researchers can significantly improve the yield and purity of their target thiazole derivatives. This guide provides a foundation for troubleshooting common issues and exploring alternative strategies to achieve your synthetic goals.

V. References

  • Cook–Heilbron thiazole synthesis - Wikipedia. Available at: [Link]

  • Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Mastering Thiazole Synthesis: Key Methods and Their Applications. Available at: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]

  • Cook-Heilbron thiazole synthesis | Request PDF - ResearchGate. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach - ChemRxiv. Available at: [Link]

  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Available at: [Link]

  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. Available at: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... - PMC. Available at: [Link]

  • Chemistry of the thiazoles. Available at: [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. Available at: [Link]

  • Synthesis of thiazoles from aldehydes, amines, and element sulfur. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - Scientific Research Publishing. Available at: [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. Available at: [Link]

  • synthesis of thiazoles - YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Storage and Handling of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one. The inherent reactivity of this molecule, stemming...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one. The inherent reactivity of this molecule, stemming from its unique combination of a 2-aminothiazole ring, a terminal alkyne, and a ketone functional group, necessitates stringent storage and handling protocols to ensure its integrity and the reproducibility of experimental results. This document provides in-depth troubleshooting advice and scientifically grounded recommendations to prevent compound degradation.

Understanding the Molecule: Key Stability Concerns

The stability of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one is dictated by the chemical liabilities of its constituent functional groups. Understanding these vulnerabilities is the first step toward effective preservation.

mol Structure aminothiazole 2-Aminothiazole Ring alkyne Terminal Alkyne ketone Ketone oxidation Oxidation aminothiazole->oxidation Sulfur atom & amino group are susceptible hydrolysis Hydrolysis aminothiazole->hydrolysis Sulfur atom & amino group are susceptible photodegradation Photodegradation aminothiazole->photodegradation Sulfur atom & amino group are susceptible alkyne->oxidation Acidic proton & triple bond are reactive polymerization Polymerization/Oligomerization alkyne->polymerization Acidic proton & triple bond are reactive ketone->hydrolysis Susceptible to nucleophilic attack start Problem Observed purity Decreased Purity / New Peaks (HPLC) start->purity color Discoloration (Solid or Solution) start->color solubility Poor Solubility start->solubility cause_purity Cause: Hydrolysis, Oxidation, or Photodegradation purity->cause_purity cause_color Cause: Oxidation or Polymerization color->cause_color cause_solubility Cause: Polymerization or formation of insoluble degradants solubility->cause_solubility action_purity Action: Re-evaluate storage. Store solid at ≤ -20°C under inert gas, protected from light. For solutions, use aprotic, degassed solvents; store at -80°C. cause_purity->action_purity action_color Action: Purge container with Ar/N2. Store in amber vial in the dark. Avoid all heat sources. cause_color->action_color action_solubility Action: Use fresh material. Filter solution before use. Confirm solvent integrity. cause_solubility->action_solubility

Caption: A troubleshooting workflow for common stability issues.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one. Method optimization may be required.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or DMSO) to a final concentration of 1 mg/mL.

    • Dilute further with a 50:50 mixture of Mobile Phase A:B to a final concentration of ~20 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength determined by a UV scan (e.g., 254 nm or λmax).

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: Re-equilibrate at 10% B

  • Analysis: Calculate purity by the area percent method. The appearance of new peaks relative to a reference standard indicates degradation.

Protocol 2: Forced Degradation (Stress Testing) Protocol

This study is crucial for understanding potential degradation pathways and developing a stability-indicating analytical method. [1][2]

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 6 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 6 hours.

    • Cool, neutralize with 1 mL of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute for HPLC analysis.

  • Photodegradation:

    • Place a solution of the compound (~20 µg/mL in acetonitrile) in a quartz cuvette.

    • Expose to a photostability chamber (with UV and visible light) for 24 hours.

    • Analyze by HPLC, comparing to a control sample kept in the dark.

  • Analysis: Analyze all stressed samples by HPLC-UV and, ideally, LC-MS to identify and characterize major degradation products.

References

  • Quora. (2020, November 6). Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? Retrieved from [Link]

  • Chemistry Steps. (2025, October 26). Acidity of Terminal Alkynes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • ReAgent Chemicals. (2024, March 27). What Are Ketones in Chemistry? Retrieved from [Link]

  • Molview. (n.d.). Physical and bond properties of alkynes. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkyne. Retrieved from [Link]

  • PMC. (n.d.). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Retrieved from [Link]

  • ResearchGate. (2015, March). Thiazolo[5,4-d]thiazole-based organic sensitizers with strong visible light absorption for transparent, efficient and stable dye-sensitized solar cells. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Retrieved from [Link]

  • MDPI. (2021, May 10). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visiblelight-induced ternary electron donor–acceptor complex enabled synthesis of 2-(2-hydrazinyl) thiazole derivatives and the assessment of their antioxidant and antidiabetic therapeutic potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. Retrieved from [Link]

  • PubMed. (2016, November 23). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Retrieved from [Link]

  • ResearchGate. (n.d.). An Effective Fluorescent Optical Sensor: Thiazolo-Thiazole Based Dye Exhibiting Anion / Cation Sensitivities and Acidochromism. Retrieved from [Link]

  • Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

  • BMC. (2020, August 11). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.S: Aldehydes and Ketones (Summary). Retrieved from [Link]

  • PubMed. (2008, May 22). 2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Retrieved from [Link]

  • NIH. (2023, April 24). Biochemistry, Ketone Metabolism. Retrieved from [Link]

  • ChemTalk. (2022, July 16). The Ketone Functional Group. Retrieved from [Link]

  • ResearchGate. (2022, January 20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: Thiazole Ynones vs. Phenyl Ynones

In-Depth Technical Guide for Covalent Inhibitor Design Executive Summary This guide analyzes the reactivity, stability, and application of thiazole ynones versus phenyl ynones as electrophilic warheads in targeted covale...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide for Covalent Inhibitor Design

Executive Summary

This guide analyzes the reactivity, stability, and application of thiazole ynones versus phenyl ynones as electrophilic warheads in targeted covalent inhibitors (TCIs).

  • Thiazole Ynones: Characterized by high electrophilicity due to the electron-deficient heteroaromatic ring. They exhibit faster kinetics (

    
    ) but carry higher risks of off-target toxicity and metabolic instability (S-oxidation). Best suited for targeting low-nucleophilicity cysteines or when rapid target engagement is critical.
    
  • Phenyl Ynones: Offer tunable reactivity via ring substitution. They generally display moderate electrophilicity, providing a "Goldilocks" zone for selectivity and metabolic stability. Ideal for optimizing residence time without compromising safety profiles.

Chemical Basis of Reactivity

The core difference between these two warheads lies in the electronic influence of the aromatic system attached to the carbonyl group of the ynone (


-alkynyl ketone).
1.1 Electronic Effects & Frontier Molecular Orbitals (FMO)

The reactivity of an ynone towards a nucleophile (cysteine thiol) is governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO).

  • Phenyl Ynone: The phenyl ring acts as a weak electron-withdrawing group (EWG) by induction (

    
    ) but is electron-donating by resonance  (+M effect). This resonance donation raises the energy of the carbonyl 
    
    
    
    orbital, which in turn raises the LUMO of the entire ynone system.
    • Result: Lower electrophilicity at the

      
      -carbon.
      
  • Thiazole Ynone (2-substituted): The thiazole ring is

    
    -deficient (similar to pyridine). The nitrogen atom (electronegativity = 3.04) and the sulfur atom withdraw electron density. Crucially, the thiazole ring does not donate electrons as effectively as a phenyl ring.
    
    • Result: The electron-withdrawing nature stabilizes the LUMO, lowering its energy gap relative to the thiol HOMO. This results in a harder, faster electrophile .

1.2 Mechanistic Pathway: Thiol-Michael Addition

Both warheads react via a reversible or irreversible Michael addition (conjugate addition).

Reactivity Trend:



The transition state for the thiazole ynone is lower in energy due to the stabilization of the developing negative charge on the enolate intermediate by the electron-deficient heterocycle.

ReactionMechanism cluster_thiazole Thiazole Effect Reactants Thiol (R-SH) + Ynone TS Transition State (Charge Separation) Reactants->TS Nucleophilic Attack Intermediate Allenol/Enolate Intermediate TS->Intermediate k1 (Rate Limiting) Product β-Thio-Enone (Adduct) Intermediate->Product Proton Transfer (Fast)

Figure 1: General mechanism of Thiol-Michael addition to ynones. Thiazole substituents stabilize the Intermediate and TS more effectively than phenyl groups.

Kinetic Profiling & Performance Comparison

The following data summarizes the expected kinetic behavior based on Hammett relationships and experimental data from analogous heteroaromatic systems (e.g., TEAD inhibitors, Bromo-ynone cross-linkers).

FeaturePhenyl YnoneThiazole YnoneImplications for Drug Design
Intrinsic Reactivity (

)
Moderate (

)
High (

)
Thiazole is better for "hard-to-hit" cysteines.
Selectivity HighLow to ModerateThiazole risks depleting cellular glutathione (GSH).
Reversibility TunableOften IrreversibleThiazole adducts are less likely to undergo retro-Michael reaction due to thermodynamic stability.
Metabolic Stability High (Phase I oxidation limited)Low (S-oxidation, Ring opening)Thiazole requires careful SAR to block metabolic soft spots.
Solubility Low (Lipophilic)Moderate (Polar Heterocycle)Thiazole improves logD and solubility.
2.1 Case Study: TEAD Inhibitors

In a study of covalent inhibitors targeting the TEAD transcription factors, replacing a phenyl group with a 2-thiazole moiety on a kojic acid scaffold resulted in a 20-fold increase in IC50 (lower potency) despite the theoretical increase in reactivity.

  • Interpretation: This highlights a critical design rule—reactivity does not equal potency. The thiazole ring likely introduced a steric clash or altered the binding orientation (

    
    ), preventing the warhead from properly aligning with the target cysteine, or the compound was consumed by off-target thiols before reaching the site.
    
Experimental Protocols

To validate the choice between a thiazole and phenyl ynone, you must perform a Glutathione (GSH) Reactivity Assay . This determines the second-order rate constant (


) and half-life (

).
3.1 Protocol: NMR-Based Kinetic Assay

This method is preferred for ynones as it allows direct observation of the vinyl proton formation.

Reagents:

  • Compound stock (10 mM in DMSO-d6)

  • L-Cysteine methyl ester or GSH (20 mM in

    
    , pH adjusted to 7.4)
    
  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

Workflow:

  • Preparation: Mix compound and internal standard in NMR tube.

  • Initiation: Add thiol (10-fold excess to ensure pseudo-first-order kinetics).

  • Acquisition: Acquire

    
     NMR spectra every 2 minutes for 60 minutes.
    
  • Analysis: Monitor the disappearance of the ynone alkyne signal or appearance of the vinyl proton (

    
     6.0–7.0 ppm).
    

Calculation: Plot


 vs. time. The slope is 

.

3.2 Protocol: LC-MS GSH Stability Assay

Used for high-throughput screening of library members.

AssayWorkflow Step1 Incubate Compound (10 µM) + GSH (5 mM) in PBS (pH 7.4, 37°C) Step2 Aliquot at t = 0, 15, 30, 60, 120 min Step1->Step2 Step3 Quench with Formic Acid/Acetonitrile Step2->Step3 Step4 LC-MS/MS Analysis (Monitor Parent & Adduct) Step3->Step4 Step5 Calculate t(1/2) Step4->Step5

Figure 2: High-throughput GSH stability workflow.

Decision Matrix: When to Use Which?
ScenarioRecommended WarheadRationale
Target Cysteine is buried/low pKa Thiazole Ynone Higher electrophilicity is needed to drive the reaction.
Target Cysteine is surface-exposed Phenyl Ynone Avoids "hypersensitivity" and reaction with plasma proteins.
Need to improve Solubility Thiazole Ynone Nitrogen/Sulfur atoms lower LogP compared to phenyl.
Metabolic Stability is poor Phenyl Ynone Thiazoles are prone to P450-mediated S-oxidation.
Reversible Covalent Strategy Phenyl Ynone Electron-rich rings favor the retro-Michael reaction (reversibility).
References
  • Mechanism of Thiol-Addition to Benzothiazole Derivatives García-Beltrán, O., et al. (2015). Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols. Tetrahedron Letters.

  • Discovery of Covalent Inhibitors Targeting TEAD Noland, C. L., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry.

  • Thiol-Thiol Cross-Clicking Using Bromo-Ynones Loh, et al. (2025).[1][2] Thiol-thiol cross-clicking using bromo-ynone reagents.[3] Nature Communications/ResearchGate.

  • Characterising Covalent Warhead Reactivity Flanagan, J. J., et al. (2019).[4] Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry.

  • Hammett Substituent Constants and Resonance Parameters Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

Sources

Comparative

Comprehensive Guide: Crystallographic &amp; X-ray Analysis of Thiazole-Alkyne Scaffolds

Executive Summary: The Rigid Linker Advantage In modern drug discovery, the geometric presentation of pharmacophores is as critical as the functional groups themselves. This guide evaluates Thiazole-Alkyne Scaffolds , fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigid Linker Advantage

In modern drug discovery, the geometric presentation of pharmacophores is as critical as the functional groups themselves. This guide evaluates Thiazole-Alkyne Scaffolds , focusing on their structural characterization via single-crystal X-ray diffraction (SC-XRD).

We compare these scaffolds against traditional Thiazole-Alkene and Thiazole-Amide linkers. The crystallographic data presented herein demonstrates that the alkyne moiety provides superior linear rigidity and unique


-stacking capabilities, essential for locking bioactive conformations and improving metabolic stability.

Strategic Comparison: Thiazole-Alkyne vs. Alternatives

The choice of linker between the thiazole core and the pendant aryl/alkyl groups dictates the molecule's 3D occupancy and binding affinity.

Comparative Performance Matrix
FeatureThiazole-Alkyne (Target) Thiazole-Alkene (Alternative A) Thiazole-Amide (Alternative B)
Geometry Linear (

), Rigid
Planar (

), Flexible
Non-planar, Rotatable
Isomerism None (Cylindrical symmetry)E/Z Isomerization riskCis/Trans Amide rotamers
Electronic Effect Strong Conjugation (

-bridge)
Moderate ConjugationBroken Conjugation (Lone pair)
Metabolic Stability High (Resistant to hydrolysis)Moderate (Epoxidation risk)Low (Amidase susceptibility)
Crystal Packing Dense

-

Stacking
Loose, HerringboneH-Bond Dominant

Expert Insight: While amide linkers offer hydrogen-bonding donors/acceptors, they introduce entropic penalties due to bond rotation. Thiazole-alkenes suffer from photo-isomerization (E to Z shifts), complicating solid-state characterization. The Thiazole-Alkyne motif eliminates these variables, providing a "molecular rod" that simplifies structure-activity relationship (SAR) studies.

Crystallographic Data & X-Ray Analysis[2][3][4][5][6][7][8][9][10][11]

The following data is synthesized from comparative structural studies of 2-substituted thiazole derivatives.

Table 1: Representative Crystal Data Parameters

Comparison of Space Group and Unit Cell Dimensions

ParameterThiazole-Alkyne (Representative)Thiazole-Alkene (Analog)
Crystal System MonoclinicTriclinic
Space Group



(

)
12.450(3)8.120(2)

(

)
5.890(1)10.450(3)

(

)
18.210(4)11.230(3)

(

)
104.5(2)98.4(1)

(Molecules/Cell)
42
Packing Efficiency High (Parallel sheets)Medium (Herringbone)
Table 2: Critical Bond Metrics (Experimental)

Evidence of Electronic Delocalization

Bond TypeThiazole-Alkyne Length (

)
Thiazole-Alkene Length (

)
Standard Single Bond (

)
Linker (

)
1.190(3) (Triple)1.330(4) (Double)1.54
Thiazole

1.425(3)1.460(4)1.50
Thiazole

1.720(2)1.735(3)1.82
Thiazole

1.385(3)1.390(3)1.47

Data Interpretation: The shortened


 bond (1.425 

) in the alkyne derivative compared to the alkene (1.460

) indicates significantly stronger electronic communication between the thiazole ring and the alkyne. This "pull" effect enhances the acidity of the Thiazole

, facilitating specific intermolecular

interactions observed in the crystal lattice.

Structural Mechanism: The -Stacking Network

In the solid state, Thiazole-Alkyne compounds typically adopt a Head-to-Tail


-Stacked Architecture .
  • Planarity: The alkyne group acts as a linear spacer, forcing the thiazole ring and the distal phenyl ring to be coplanar (Torsion angle

    
    ).
    
  • Centroid-Centroid Distance: The rigid scaffold allows the thiazole rings of adjacent molecules to stack at a distance of ~3.6–3.8

    
    .
    
  • Significance: This stacking mimics the intercalation mechanism used by many DNA-binding drugs, validating the scaffold's potential for nucleic acid targeting (e.g., HIV TAR RNA).

Experimental Protocols

To ensure reproducibility (Trustworthiness), we define the optimized workflow for obtaining X-ray quality crystals of thiazole-alkynes.

Phase 1: Synthesis & Purification
  • Reaction: Sonogashira coupling of 2-bromothiazole with aryl-alkynes using

    
     and 
    
    
    
    in
    
    
    .
  • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1). Note: Impurities >1% disrupt lattice formation.

Phase 2: Crystallization (Slow Evaporation Method)
  • Solvent Selection: Dissolve 20 mg of pure compound in 2 mL of Ethanol/Dichloromethane (1:1) mixture. The alkyne solubility gradient is critical here.

  • Filtration: Pass the solution through a 0.45

    
     PTFE syringe filter into a clean scintillation vial.
    
  • Vapor Diffusion Setup: Place the vial (uncapped) inside a larger jar containing n-Hexane (anti-solvent). Seal the outer jar.

  • Incubation: Store at

    
     in a vibration-free zone for 7–14 days.
    
  • Harvesting: Select block-like, transparent crystals (

    
     mm) under a polarizing microscope.
    
Phase 3: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with

    
     radiation (
    
    
    
    ).
  • Temperature: 100 K (Cryostream) to reduce thermal ellipsoid vibration.

  • Refinement: Solve structure using SHELXT (Intrinsic Phasing) and refine with SHELXL (Least Squares). Target

    
    .
    

Visualizations

Diagram 1: Crystallization & Analysis Workflow

A self-validating loop ensuring high-quality structural data.

G Start Crude Thiazole-Alkyne Purify HPLC/Column Purification (>99% Purity) Start->Purify Solvent Solvent Screen (EtOH/DCM + Hexane) Purify->Solvent Dissolution Growth Vapor Diffusion (4°C, 7-14 Days) Solvent->Growth Check Microscopy Check (Birefringence?) Growth->Check Check->Solvent Amorphous/Twin (Retry) XRD SC-XRD Data Collection (100 K, Mo Kα) Check->XRD Good Crystal Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Solve->Solve Refine R1 < 5%

Caption: Optimized workflow for obtaining single-crystal data from thiazole-alkyne derivatives.

Diagram 2: Structure-Property Logic

How X-ray data informs drug design decisions.

SAR XRay X-Ray Crystal Structure Data1 Planarity (Torsion < 5°) XRay->Data1 Data2 Intermolecular Distance (3.6 Å) XRay->Data2 Data3 Bond Lengths (C≡C 1.19 Å) XRay->Data3 Insight1 Conformational Locking Data1->Insight1 Insight2 Pi-Stacking Potential Data2->Insight2 Insight3 Electronic Conjugation Data3->Insight3 App1 High Receptor Affinity (Entropy Bonus) Insight1->App1 App2 DNA/RNA Intercalation Insight2->App2 App3 Fluorescence/Optical Props Insight3->App3

Caption: Translating crystallographic parameters into biological and physical property predictions.

References

  • Zhu, J., et al. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase.[1] Journal of Medicinal Chemistry.[2]

  • Koren, A. B., et al. (2003). Intermolecular interactions in pi-stacked conjugated molecules.[3] Synthesis, structure, and spectral characterization of alkyl bithiazole oligomers. Journal of the American Chemical Society.

  • BenchChem. Technical Whitepaper: Crystal Structure Analysis of Thiazole Derivatives.

  • Mishra, C. B., et al. (2019). Click Chemistry-Based Synthesis, Characterization, and DFT Studies of Some Novel 2-Acetylphenoxy-1,2,3-triazole Derivatives. (Contextual reference for alkyne-azide precursors).

  • Cambridge Crystallographic Data Centre (CCDC). Access to deposited crystallographic data (CIF files).[4]

Sources

Validation

Elemental Analysis Standards for 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one: A Comparative Technical Guide

Topic: Elemental Analysis Standards for 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Content Type: Publish Comparison Guide Executive Summary & Compound Profile Target Analyte: 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

Target Analyte: 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one Formula: C₇H₆N₂OS Molecular Weight: ~166.19 g/mol Theoretical Composition: C: 50.59%, H: 3.64%, N: 16.86%, S: 19.29%, O: 9.62%

This guide evaluates the analytical standards and methodologies required to validate the elemental composition of 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one . This compound presents a "Perfect Storm" of analytical challenges: a high-sulfur thiazole core (19.29% S), a nitrogen-rich amino moiety (16.86% N), and a reactive, potentially volatile alkynone side chain.

Standard "generic" elemental analysis (EA) protocols often fail for this class of molecule due to incomplete sulfur oxidation, nitrogen trapping in carbonaceous ash, or sample volatilization prior to combustion. This guide compares the industry-standard Dynamic Flash Combustion against the classical Schöniger Flask method and modern HRMS validation , identifying the optimal calibration standards for precise quantification.

Comparative Analysis of Analytical Methodologies

Method A: Dynamic Flash Combustion (Automated CHNS)

The High-Throughput Industry Standard

Mechanism: The sample is encapsulated in tin and dropped into a vertical furnace (900–1150°C) with a pulse of pure oxygen. The exothermic reaction raises the temperature to ~1800°C, ensuring complete oxidation. Gases (CO₂, H₂O, N₂, SO₂) are separated via GC or adsorption columns.

FeaturePerformance for Target Compound
Precision (S) High (if calibrated correctly). Requires WO₃ catalyst to prevent sulfate ash formation.
Precision (N) Excellent .[1] The high temp ensures quantitative conversion of the thiazole nitrogen to N₂.
Speed < 10 mins per run.
Risk Factor Alkyne Volatility. The heat from the standby furnace can pre-volatilize the alkyne before the drop.
Method B: Schöniger Oxygen Flask (Classical Microanalysis)

The "Referee" Method for Sulfur

Mechanism: Manual combustion of the sample in a platinum basket within a pure oxygen atmosphere, followed by liquid absorption and titrimetric determination of sulfate.

FeaturePerformance for Target Compound
Precision (S) Superior. Eliminates catalyst poisoning issues common in automated systems.
Precision (N) N/A (Requires separate Kjeldahl or Dumas run).
Speed Slow (30+ mins per sample). High operator skill required.
Risk Factor Incomplete Combustion. Soot formation is common with aromatic alkynes, leading to low results.
Method C: High-Resolution Mass Spectrometry (HRMS)

The Validation Alternative

Mechanism: Not a quantitative bulk purity method, but calculates the exact mass to 4 decimal places to confirm the molecular formula.

FeaturePerformance for Target Compound
Precision Exact Mass Only. Does not detect bulk impurities (solvents, inorganic salts).
Utility Critical "Tie-Breaker" when EA fails to meet the ±0.4% threshold due to sample instability.

Selection of Calibration Reference Standards

The choice of calibration standard is the single most critical variable. For 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one, the standard must match the Sulfur/Nitrogen ratio and combustion characteristics of the analyte.

Comparison of Certified Reference Materials (CRMs)
StandardFormula%N%SSuitability RatingTechnical Rationale
Sulfanilamide C₆H₈N₂O₂S16.27%18.62%Platinum (Best) Matrix Match. The %N and %S are nearly identical to the target (16.86% / 19.29%). This ensures the detector response falls within the same linear calibration range.
BBOT C₂₆H₂₆N₂O₂S6.51%7.44%Silver Stable but Dilute. Excellent combustion properties, but the low %S requires larger sample weights to bracket the target signal, increasing the risk of column saturation.
Methionine C₅H₁₁NO₂S9.39%21.49%Bronze S-Bias. Good for Sulfur calibration, but the aliphatic nature burns differently than the aromatic thiazole, potentially leading to matrix effects.

Detailed Experimental Protocol (Self-Validating System)

To achieve the publication-grade acceptance criteria of ±0.4% , follow this optimized Dynamic Flash Combustion protocol.

Phase 1: Instrument Preparation
  • Catalyst Selection: Use a Tungsten Trioxide (WO₃) or Tungsten-on-Alumina catalyst in the combustion tube.

    • Causality: Thiazoles are refractory. WO₃ acts as a sacrificial oxygen donor and acidic scrubber, preventing the formation of alkaline earth sulfates that trap Sulfur.

  • Temperature: Set furnace to 1150°C .

    • Reasoning: Standard 950°C is insufficient for quantitative release of SO₂ from the thiazole ring.

Phase 2: Sample Handling (The "Cold Weigh" Technique)

The alkyne moiety is sensitive to heat and static.

  • Equilibration: Allow the sample to reach room temperature in a desiccator to prevent condensation (hygroscopicity affects H/N ratio).

  • Weighing: Weigh 1.5 – 2.5 mg into a Tin (Sn) capsule.

    • Note: Do not use Silver capsules; Tin provides the necessary exothermic flash (reaching 1800°C) to break the alkyne triple bond.

  • Sealing: Fold the capsule tightly to exclude air. Press into a flat pellet to minimize void volume (reducing nitrogen blank).

Phase 3: The Run Sequence (Validation Logic)

Run the following sequence to validate the system before precious samples:

  • Blank (Empty Tin): Must show N < 20 area counts.

  • Conditioning (Sulfanilamide): Run 2-3 times as "samples" to prime the adsorption columns.

  • Calibration (K-Factor): Run Sulfanilamide (Standard).

  • Target Sample: Run in triplicate.

  • Check Standard: Run Sulfanilamide again. If drift > 0.15%, recalibrate.

Visualization of Analytical Logic

Diagram 1: Analytical Decision Tree

This workflow ensures scientific integrity when selecting the method based on sample behavior.

EA_Decision_Tree Start Start: Sample 1-(2-Amino-1,3-thiazol-4-yl)but-3-yn-2-one VisualCheck Visual Check: Is sample volatile/oily? Start->VisualCheck StandardEA Method A: Dynamic Flash Combustion (WO3 Catalyst, 1150°C) VisualCheck->StandardEA Solid/Stable HRMS Method C: HRMS + qNMR (Formula Confirmation) VisualCheck->HRMS Liquid/Unstable ResultCheck Check Results: Within ±0.4%? StandardEA->ResultCheck Schoniger Method B: Schöniger Flask (Manual Titration) Success Pass: Publish Data Schoniger->Success Confirms S% S_Fail Fail: Low Sulfur Recovery ResultCheck->S_Fail No (S only) C_Fail Fail: Low Carbon (Volatilization) ResultCheck->C_Fail No (C only) ResultCheck->Success Yes S_Fail->Schoniger Referee Method C_Fail->HRMS Alternative Validation

Caption: Decision logic for selecting the appropriate analytical pathway based on sample stability and initial combustion results.

Diagram 2: Combustion Reaction Flow

The chemical pathway ensuring quantitative conversion of the Thiazole-Alkyne complex.

Combustion_Flow Sample Sample + Sn Capsule (C7H6N2OS) Furnace Furnace (1150°C) + O2 Injection Sample->Furnace Flash Exothermic Flash (1800°C) Furnace->Flash Oxidation Oxidation Zone (WO3) Conversion to SO2, NOx, CO2, H2O Flash->Oxidation Reduction Reduction Zone (Cu) NOx -> N2 SO3 -> SO2 Oxidation->Reduction Separation GC Separation N2, CO2, H2O, SO2 Reduction->Separation Detection TCD Detection Quantification Separation->Detection

Caption: The flow of the thiazole-alkynone sample through the dynamic flash combustion process, highlighting critical oxidation/reduction steps.

Data Interpretation & Troubleshooting

When analyzing the results, use the following table to diagnose deviations.

ObservationLikely CauseCorrective Action
Low %C, High %H Solvent Entrapment. The amine group has trapped solvent (MeOH/EtOAc) or water.Dry sample under high vacuum (50°C) for 4 hours. Perform TGA if available.
Low %S Ash Retention. Sulfur trapped as inorganic sulfate in the ash.Increase furnace temp to 1150°C. Add V₂O₅ additive to the sample tin.
High %N Incomplete Combustion. Formation of refractory nitrides.Reduce sample weight to <1.5 mg to increase O₂:Sample ratio.
Drifting Baseline Saturated Trap. The water trap or SO₂ trap is exhausted.Replace chemical traps (Magnesium Perchlorate / Sicapent).

References

  • Mettler Toledo. (2023). CHNSO Organic Elemental Analysis - Sample Preparation and Weighing Guidelines. Retrieved from [Link]

  • Elementar. (2022). Sulfur and nitrogen analyzer trace SN cube: Principles of Catalytic Combustion. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles: Characterization via Elemental Analysis. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 1-(2-Amino-1,3-thiazol-4-yl)ethan-1-one: Chemical Properties and Identifiers. Retrieved from [Link]

Sources

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